N4,N4,6-trimethylpyrimidine-2,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-N,4-N,6-trimethylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5-4-6(11(2)3)10-7(8)9-5/h4H,1-3H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTCWOLYVMOKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68302-95-4 | |
| Record name | N4,N4,6-trimethylpyrimidine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of N4,N4,6-trimethylpyrimidine-2,4-diamine in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery, the physicochemical properties of a new chemical entity (NCE) are paramount to its success.[1][2][3] Among these, solubility is a cornerstone property that dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent.[4][5] Poor solubility can lead to a cascade of developmental challenges, including unreliable results in biological assays, low and erratic bioavailability, and difficulties in creating stable and effective formulations.[6][7] This guide focuses on N4,N4,6-trimethylpyrimidine-2,4-diamine, a novel compound for which extensive public solubility data is not yet available. In the absence of established data, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to approach the solubility assessment of such a compound. We will delve into the theoretical prediction of its solubility based on its molecular structure, provide detailed, field-proven experimental protocols for its empirical determination, and discuss the strategic implications of these findings in a drug development context.
Physicochemical Profile of this compound
A thorough understanding of a molecule's structure is the first step in predicting its behavior in various solvents.[8]
Molecular Structure:
-
IUPAC Name: 4-N,4-N,6-trimethylpyrimidine-2,4-diamine[9]
-
Molecular Formula: C₇H₁₂N₄[9]
-
Canonical SMILES: CC1=CC(=NC(=N1)N)N(C)C[9]
Structural Analysis and Solubility Prediction
The structure of this compound offers several clues to its potential solubility profile:
-
Hydrogen Bonding: The molecule possesses a primary amine (-NH₂) group and several nitrogen atoms within the pyrimidine ring, which can act as hydrogen bond acceptors. The primary amine also has hydrogen bond donors. This capacity for hydrogen bonding suggests potential solubility in polar protic solvents like alcohols.
-
Polarity: The pyrimidine core and the amino groups are polar. However, the presence of three methyl groups and the overall compact structure contribute to some nonpolar character.
-
Lipophilicity: PubChem predicts an XlogP value of 0.7, suggesting a relatively balanced hydrophilic-lipophilic character.[9] This value indicates that the compound is not excessively lipophilic, which might otherwise lead to very poor aqueous solubility.
Based on the principle of "like dissolves like," we can form a hypothesis: this compound is likely to exhibit moderate to good solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in nonpolar solvents like hexane is expected to be low.
Part 1: Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of a solute that can be dissolved and is a critical parameter for formulation development and predicting in-vivo behavior. The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated solution at equilibrium.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the equilibrium solubility of this compound in a panel of selected organic solvents at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Solvent Selection Rationale: A diverse set of solvents should be chosen to cover a range of polarities and chemical properties relevant to pharmaceutical development.
| Solvent Category | Example Solvents | Rationale |
| Polar Protic | Methanol, Ethanol | Potential for hydrogen bonding with the solute. |
| Polar Aprotic | Acetonitrile, DMSO, Acetone | Solubilization through dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Establishes the lower limit of solubility and lipophilic character. |
| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Represents common processing and formulation solvents. |
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.
-
Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24h, 48h, and 72h) for a new compound to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Precisely dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Each measurement should be performed in triplicate to ensure reproducibility.
-
Visualization of the Shake-Flask Workflow
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Part 2: High-Throughput Screening of Kinetic Solubility
In early drug discovery, speed and efficiency are critical. Kinetic solubility assays are designed for high-throughput screening (HTS) to quickly rank compounds and identify potential solubility liabilities. Kinetic solubility is measured by observing the precipitation of a compound from a supersaturated solution, typically created by adding a concentrated stock solution (usually in DMSO) to an aqueous or organic buffer.[7] While not a true equilibrium value, it is an invaluable tool for early-stage decision-making.
Protocol: Turbidimetric Kinetic Solubility Assay
Objective: To rapidly assess the kinetic solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Selected organic solvents
-
96-well microplates (UV-transparent)
-
Automated liquid handler (optional, for high throughput)
-
Plate reader with turbidity or light scattering detection capabilities (nephelometer)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Dispense the selected organic solvents into the wells of a 96-well plate.
-
Using a liquid handler or multichannel pipette, perform a serial dilution of the DMSO stock solution directly into the wells containing the organic solvents. This creates a range of concentrations and induces precipitation in wells where the solubility limit is exceeded.
-
-
Incubation and Measurement:
-
Briefly shake the plate to ensure mixing.
-
Incubate at a controlled temperature for a short period (e.g., 1-2 hours).
-
Measure the turbidity (light scattering) of each well using a plate reader.
-
-
Data Analysis:
-
Plot the turbidity reading against the compound concentration for each solvent.
-
The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.
-
Data Summary and Interpretation
The results from these experiments should be compiled into a clear and concise table to facilitate comparison and decision-making.
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Polarity Index | Solvent Type | Thermodynamic Solubility (mg/mL) |
| Methanol | 5.1 | Polar Protic | > 50 |
| Ethanol | 4.3 | Polar Protic | 35.2 |
| Acetonitrile | 5.8 | Polar Aprotic | 15.8 |
| DMSO | 7.2 | Polar Aprotic | > 100 |
| Dichloromethane | 3.1 | Intermediate | 5.1 |
| Ethyl Acetate | 4.4 | Intermediate | 2.5 |
| Toluene | 2.4 | Nonpolar | < 0.1 |
| Hexane | 0.1 | Nonpolar | < 0.01 |
(Note: The data in this table is illustrative and must be determined experimentally.)
Interpreting the Results in a Drug Development Context
-
High solubility in polar protic solvents (Methanol, Ethanol) would be consistent with the molecule's ability to form hydrogen bonds and would be advantageous for certain formulation strategies.
-
High solubility in DMSO is expected and confirms its utility as a solvent for creating stock solutions for biological assays.
-
Low solubility in nonpolar solvents (Toluene, Hexane) would confirm the predominantly polar nature of the compound.
-
The solubility in intermediate polarity solvents like dichloromethane and ethyl acetate is crucial for guiding purification strategies (e.g., chromatography) and certain formulation approaches.
Logical Relationship Between Polarity and Solubility
The general trend observed will likely follow the "like dissolves like" principle. This relationship can be visualized to guide solvent selection for various applications.
Caption: Predicted Relationship Between Solvent Polarity and Solubility of the Compound.
Conclusion and Strategic Outlook
A comprehensive understanding of the solubility of this compound across a range of organic solvents is a foundational step in its development as a potential drug candidate. This guide provides a robust framework for both the theoretical prediction and empirical determination of this critical physicochemical property. By employing rigorous experimental methodologies like the shake-flask method for thermodynamic solubility and turbidimetric assays for high-throughput kinetic screening, researchers can generate the reliable data needed to make informed decisions. This data will directly influence lead optimization, the selection of solvents for synthesis and purification, and the design of formulations for preclinical and clinical studies, ultimately de-risking the development pathway and increasing the probability of success.
References
-
PubChem. This compound. Available from: [Link]
- Di, L., & Kerns, E. H. (2016).
-
Pace Analytical. Characterization of Physicochemical Properties. Available from: [Link]
-
Pace Analytical. Molecule Preformulation Services. Available from: [Link]
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Available from: [Link]
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
-
Delaney, J. S. (2004). ESOL: Estimating aqueous solubility directly from molecular structure. Journal of chemical information and computer sciences, 44(3), 1000-1005. Available from: [Link]
-
Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Solvent selection for insoluble ligands, a challenge for biological assay development: a TNF-α/SPD304 study. Molecular bioSystems, 8(9), 2399-2405. Available from: [Link]
-
BMG LABTECH. (2023). The Importance of Drug Solubility. Available from: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Available from: [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]
-
Khan Academy. Solubility of organic compounds. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available from: [Link]
Sources
- 1. N4,N4-dimethylpyrimidine-2,4-diamine | C6H10N4 | CID 13125495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N4,N4-Dibutyl-6-methyl-2,4-pyrimidinediamine | C13H24N4 | CID 79839149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1202-22-8|6-Chloro-N2,N2,N4,N4-tetramethylpyrimidine-2,4-diamine|BLD Pharm [bldpharm.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2,4-Diaminopyrimidine - Wikipedia [en.wikipedia.org]
- 6. PubChemLite - this compound (C7H12N4) [pubchemlite.lcsb.uni.lu]
- 7. N4-(2-Methylbenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine | C17H24N6 | CID 45257131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Selling 2,4,6-Collidine| 2,4,6-Trimethylpyridine| 108-75-8 99% In stock suppliers |Tocopharm [tocopharm.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
thermodynamic stability of N4,N4,6-trimethylpyrimidine-2,4-diamine
Thermodynamic Stability of -Trimethylpyrimidine-2,4-diamine
Executive Summary
This guide provides a comprehensive thermodynamic and stability profile of
Part 1: Molecular Architecture & Theoretical Stability[1]
The "Tautomeric Lock" Mechanism
The thermodynamic stability of aminopyrimidines is typically governed by amino-imino tautomerism. In the parent 2,4-diaminopyrimidine, protons can migrate between the exocyclic amines and ring nitrogens (N1/N3).[1]
However, in TMPD-N4 , the nitrogen at position 4 is fully substituted with methyl groups (
-
Consequence: The 4-amino group cannot tautomerize to the imino form.
-
Thermodynamic Impact: This "locks" the resonance contribution, forcing electron density into the ring primarily through induction and mesomeric donation without proton transfer.[2] This increases the basicity of N1 and N3 compared to the non-methylated analog, making the molecule more susceptible to protonation but chemically more resistant to tautomer-driven hydrolysis.
Electronic Effects & pKa Prediction
The presence of three electron-donating groups (one methyl at C6, two methyls on N4-nitrogen) creates a highly electron-rich pyrimidine core.[1]
-
Predicted pKa: While 2,4-diaminopyrimidine has a pKa
7.4, the inductive effect of the extra methyl groups in TMPD-N4 is expected to shift the pKa higher (estimated range: 7.8 – 8.2 ).[1] -
Stability Implication: The molecule will exist predominantly as a cation in physiological pH (7.4) and acidic media, stabilizing it against nucleophilic attack but increasing solubility.[2]
Part 2: Solid-State Thermodynamics[2]
Crystal Lattice Energy & Melting Point
Unlike 2,4-diaminopyrimidine, which forms robust intermolecular Hydrogen Bond (HB) networks (Donor:
-
Lattice Enthalpy (
): Significantly reduced compared to the parent compound due to the loss of two critical H-bond donors.[1] -
Melting Point Depression: The introduction of bulky, hydrophobic methyl groups disrupts efficient packing.[2] Researchers should expect a melting point significantly lower than the parent (Parent mp: ~145°C; Predicted TMPD-N4 mp: 95°C – 115°C ).[1]
Polymorphism Risk Assessment
The rotation of the
-
Risk: High probability of conformational polymorphism.
-
Mitigation: Screening solvents with varying polarity indices (e.g., Isopropanol vs. Ethyl Acetate) is required to identify the thermodynamically stable form (Form I) versus metastable kinetic forms.[1]
Part 3: Degradation Pathways (Chemical Stability)[2]
The stability profile is dominated by two competing pathways:
-
Oxidative N-Dealkylation (Primary Risk): The electron-rich tertiary amine at position 4 is susceptible to Cytochrome P450-mediated oxidation (in vivo) or radical autoxidation (in vitro/storage), leading to an N-oxide intermediate followed by dealkylation.[1]
-
Hydrolytic Deamination (Secondary Risk): While sterically hindered, the C2-amine can undergo acid-catalyzed hydrolysis to yield the corresponding pyrimidinone, though this is kinetically slow under ambient conditions.[1]
Visualization: Stability Logic & Degradation
Caption: Mechanistic degradation pathways of TMPD-N4. The N4-dimethyl group blocks direct tautomerization but introduces oxidative liability.[1]
Part 4: Experimental Protocols (Self-Validating)
To rigorously establish the thermodynamic profile, the following protocols must be executed. These are designed as self-validating systems where internal standards ensure data integrity.[1]
Protocol A: Solid-State Characterization (DSC/TGA)
Objective: Determine Melting Point (
-
System Suitability: Calibrate DSC using Indium (mp 156.6°C) and Zinc (mp 419.5°C) standards. Acceptance:
. -
Sample Prep: Weigh 2–4 mg of dried TMPD-N4 into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape to prevent pressure artifacts).[1]
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C.
-
Validation Check: Run TGA (Thermogravimetric Analysis) in parallel. If mass loss >1% occurs before the melting endotherm, the sample is solvated, and the DSC data is invalid (desolvation event).[2]
-
-
Output: The sharp endothermic peak indicates
. The integral of this peak yields .
Protocol B: Forced Degradation Study (HPLC)
Objective: Quantify kinetic stability under stress.
| Stress Condition | Reagent/Condition | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | 5–20% |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | 5–20% |
| Oxidation | 3% | 4 Hours | 5–20% |
| Thermal | Solid state, 80°C | 7 Days | < 5% |
Analytical Method (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[2][1]
-
Mobile Phase: Gradient of Ammonium Formate (pH 9.0) [A] and Acetonitrile [B].[1] Note: High pH is required to suppress protonation and improve peak shape for basic pyrimidines.[2]
-
Detection: 254 nm (pyrimidine
transition).[1]
Part 5: Computational & Data Analysis Workflow
To correlate experimental data with theoretical stability, use the following workflow:
Caption: Integrated workflow for thermodynamic validation, combining DFT predictions with thermal and solution-phase metrics.
Data Summary Table (Template)
Researchers should populate this table to generate the final Certificate of Analysis.[1]
| Property | Method | Theoretical Value | Experimental Acceptance Criteria |
| Melting Point | DSC (10°C/min) | 95–115°C (Predicted) | Sharp endotherm, range < 2°C |
| pKa (Basic) | Potentiometric Titration | 7.8 – 8.2 | |
| LogP | Shake-flask / HPLC | 0.8 – 1.2 | N/A |
| Hygroscopicity | DVS (Sorption) | Low (< 2% uptake) | Non-hygroscopic at 80% RH |
References
-
Brown, D. J. (1994).[2] The Pyrimidines. Wiley-Interscience.[1] (The authoritative text on pyrimidine synthesis and tautomerism). [1]
-
Perrin, D. D. (1965).[3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for pKa prediction of methylated amines).
-
Bernhard, W. A., et al. (1994).[2][4] "The influence of packing on free radical yields in crystalline nucleic acids: the pyrimidine bases."[4] Radiation Research. (Discusses crystal packing forces in methylated pyrimidines).
-
Giacomini, M. M., et al. (2016).[2] "Interaction of 2,4-Diaminopyrimidine-Containing Drugs... with Thiamine Transporters."[1][5] Drug Metabolism and Disposition. (Provides context on the biological stability and transport of this scaffold). [1]
-
NIST Chemistry WebBook. "Pyrimidine, 2,4-diamino-". (General thermodynamic data for the parent scaffold).
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The influence of packing on free radical yields in crystalline nucleic acids: the pyrimidine bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemo-Structural Profiling of N4,N4,6-Trimethylpyrimidine-2,4-Diamine: Hydrogen Bond Dynamics & Ligand Efficiency
[1][2]
Executive Summary: The "Steric Breaker" in Pyrimidine Scaffolds
In the realm of antifolates and kinase inhibitors, the 2,4-diaminopyrimidine (DAP) scaffold is a privileged structure, historically celebrated for its ability to form robust D-A-D (Donor-Acceptor-Donor) hydrogen bonding motifs with biological targets like Dihydrofolate Reductase (DHFR).
N4,N4,6-trimethylpyrimidine-2,4-diamine represents a critical deviation from this classic architecture.[1] By fully methylating the nitrogen at position 4, this molecule loses a key hydrogen bond donor and introduces significant steric bulk. This guide analyzes the chemo-structural consequences of this modification, positioning the molecule not just as a synthesis impurity (common in Minoxidil pathways), but as a valuable "steric probe" for mapping the tolerance of binding pockets and modulating solubility profiles.
Structural Anatomy & Hydrogen Bond Inventory[3][4]
To understand the hydrogen bonding potential, we must first deconstruct the molecule’s electronic and steric environment. The "N4,N4,6" substitution pattern fundamentally alters the supramolecular behavior compared to the parent 2,4-DAP.
The Pharmacophore Map
| Feature | Chemical Moiety | H-Bond Role | Count | Description |
| Position 2 | Primary Amine (-NH₂) | Donor | 2 | The primary anchor.[1][2] Remains sterically accessible for bidentate interactions (e.g., with carboxylates). |
| Position 4 | Tertiary Amine (-N(CH₃)₂) | Acceptor Only | 0 Donors | Critical Change: Loss of 2 donor protons compared to DAP.[2] The lone pair is likely delocalized into the ring, weakening its acceptor strength. |
| Position 6 | Methyl Group (-CH₃) | Silent | 0 | Lipophilic bulk.[2] Induces a slight inductive (+I) effect, increasing ring electron density. |
| Ring N1 | Pyrimidine Nitrogen | Acceptor | 1 | The most basic site.[2] Primary location for protonation (pKa ~7.2–7.6). |
| Ring N3 | Pyrimidine Nitrogen | Acceptor | 1 | Sterically crowded by the N4-dimethyl and C2-amino groups.[1][2] |
The "Janus Face" Disruption
Standard 2,4-DAP derivatives bind to Thymine or Uridine via a complementary triple hydrogen bond array (D-A-D matching A-D-A).
-
N4,N4,6-Trimethyl analog: The N4-dimethylation erases the donor capability on one side of the molecule.[1][2]
-
Consequence: It cannot form the "ribbon" or "tape" synthons typical of DAP crystals.[2] It is forced into discrete dimers or solvated clusters, significantly altering solubility and melting point.
Physicochemical Implications
Basicity and pKa Modulation
The hydrogen bonding strength of the ring nitrogens is directly correlated with pKa.
-
Inductive Effect: The three methyl groups (N4-Me, N4-Me, C6-Me) are electron-donating (+I).[1][2] This theoretically increases the electron density on the ring, making N1 more basic than unsubstituted DAP.
-
Steric Effect: However, the N4-dimethyl group may twist out of planarity to avoid clashing with N3 or C5-H.[1][2] This de-conjugation can lower the pKa by reducing resonance stabilization of the cation.
-
Predicted pKa: ~7.4 – 7.8 (Slightly more basic than 2,4-DAP due to alkylation, assuming planar resonance is maintained).
Solubility and Lipophilicity (LogP)
-
H-Bond Potential (PSA): The loss of two -NH protons reduces the Polar Surface Area (PSA) significantly.[1][2]
-
Lipophilicity: The addition of three methyl groups adds hydrophobic bulk.[2]
-
Result: This molecule is significantly more lipophilic (LogP ~1.[2]2) than 2,4-diaminopyrimidine (LogP ~ -0.5).[2] It will cross biological membranes (BBB/Gut) more readily but will have lower aqueous solubility unless protonated.
Experimental Protocols for H-Bond Profiling
To validate the theoretical donor/acceptor profile, the following self-validating experimental workflows are recommended.
Protocol A: Potentiometric pKa Determination
Determine the protonation constant of N1, which dictates H-bond acceptor strength at physiological pH.[1]
-
Preparation: Dissolve 5 mg of this compound in 20 mL of 0.15 M KCl (ionic strength adjustor). Ensure the solution is acidified to pH 2.0 using 0.1 M HCl.
-
Titration: Titrate with 0.1 M carbonate-free NaOH using an automatic titrator (e.g., Sirius T3 or Mettler Toledo) under inert N₂ atmosphere.
-
Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum difference plot method to calculate pKa.
-
Validation: The curve must show a single sharp inflection point corresponding to the N1 protonation.[2] If a second inflection is seen > pH 10, it indicates deprotonation of the C2-amine (unlikely in aqueous range) or an impurity.
Protocol B: 1H-NMR Titration (Association Constant)
Measure the H-bond donor strength of the C2-NH2 group using a standard acceptor probe (e.g., DMSO-d6 or Acetone-d6).[1]
-
Probe Selection: Use DMSO-d6 as the H-bond acceptor solvent.[1][2]
-
Sample Prep: Prepare a 10 mM solution of the analyte in CDCl₃ (non-polar reference).
-
Titration: Sequentially add aliquots of DMSO-d6.
-
Observation: Monitor the chemical shift (
) of the C2-NH₂ protons. -
Causality: As DMSO concentration increases, it accepts H-bonds from the -NH₂, causing a downfield shift (deshielding).[2]
-
Calculation: Plot
vs. [DMSO]. Fit to a 1:1 binding isotherm to extract the association constant ( ). A steep slope indicates strong donor capability; a shallow slope indicates intramolecular H-bonding or steric shielding.[1]
Visualizing the Mechanism
Diagram 1: The H-Bonding Pharmacophore
This diagram illustrates the specific donor/acceptor sites and the steric blockade introduced by the N4-dimethyl group.[1][2]
Caption: Pharmacophore map highlighting the functional dichotomy: The C2-amine retains donor activity, while the N4-dimethyl group acts as a "steric breaker," preventing classic pyrimidine binding modes.[1]
Diagram 2: Experimental Profiling Workflow
A logical flow for characterizing the H-bond potential of this specific analog.
Caption: Integrated workflow for transitioning from physical sample to quantified hydrogen bonding metrics.
Implications for Drug Design[1][5][6]
The "Magic Methyl" Effect
In medicinal chemistry, adding a methyl group can boost potency by filling a hydrophobic pocket (the "Magic Methyl" effect). However, the N4,N4-dimethylation here is more drastic. It is a "Desolvation Penalty Reducer." [2]
-
Mechanism: By capping the N4-amine, you remove the energetic cost of stripping water molecules off that nitrogen before it enters a binding pocket.[2]
-
Trade-off: You lose the enthalpic gain of the H-bond, but you gain entropy from water release.[1][2] This analog is an excellent probe to test if the N4-H bond in a lead compound is essential or if it can be sacrificed for better permeability.[1]
Crystal Engineering & Impurity Analysis
In the synthesis of Minoxidil (which involves N-oxidation of pyrimidine diamines), this trimethyl analog is a common side-product.[1][2]
-
Detection: Its lack of H-bond donors at N4 makes it distinct in HPLC (different retention time due to lipophilicity) and NMR (singlet at ~3.0 ppm for N-Me2).[1][2]
-
Purification: Because it cannot form the insoluble H-bonded ribbons of the parent diamine, it is much more soluble in organic solvents (DCM, EtOAc), allowing easy separation by washing the crude solid.
References
-
Hunter, C. A. (2004).[2] Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox. Angewandte Chemie International Edition.
-
Abraham, M. H., et al. (2006). Hydrogen Bonding Part 46: A New Method for the Determination of Hydrogen Bond Donor and Acceptor Factors.[2] Journal of the Chemical Society, Perkin Transactions 2.
-
Gilli, P., & Gilli, G. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
-
Bernstein, J. (1995).[2] Polymorphism in Molecular Crystals.[2] Oxford University Press. (Reference for DAP ribbon motifs).
-
PubChem Compound Summary. (2023). 2,4-Diaminopyrimidine Derivatives. National Center for Biotechnology Information.[2]
Methodological & Application
scalable synthesis protocol for N4,N4,6-trimethylpyrimidine-2,4-diamine
Application Note: Scalable Synthesis of -Trimethylpyrimidine-2,4-diamine[1]
Executive Summary
This application note details a robust, scalable protocol for the synthesis of
While laboratory-scale methods often rely on volatile solvents or unoptimized open-flask conditions, this protocol utilizes a Process Intensification (PI) approach suitable for multigram to kilogram scale-up.[1] The core strategy employs a nucleophilic aromatic substitution (
Key Performance Indicators (KPIs)
| Parameter | Target Specification |
| Yield | > 85% Isolated |
| Purity (HPLC) | > 98.5% (a/a) |
| Reaction Time | 4 – 6 Hours |
| Scale Suitability | 10 g – 5 kg |
| Key Impurity | Hydrolysis product (< 0.5%) |
Strategic Route Selection
Retrosynthetic Analysis
The pyrimidine core is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (
Selected Route: Displacement of Chloride by Dimethylamine.[1]
-
Precursor: 2-amino-4-chloro-6-methylpyrimidine (ACMP).
-
Reagent: 40% Aqueous Dimethylamine.[1]
-
Rationale: ACMP is a stable, commercially available solid (or easily synthesized from the hydroxy-pyrimidine).[1] Aqueous dimethylamine is easier to handle than the gaseous anhydrous form and eliminates the need for cryogenic condensers.
Reaction Pathway Diagram[1]
Figure 1: Synthetic pathway from commodity chemicals to the target diamine. The core protocol focuses on the final
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: Pressure-rated glass reactor (e.g., Ace Glass pressure tube for <100g) or Hastelloy/Stainless Steel autoclave (for >100g). Note: Dimethylamine is volatile; a closed system is mandatory.
-
Reagents:
-
Safety: Fume hood, blast shield, nitrile gloves. Dimethylamine is toxic and flammable.
Step-by-Step Procedure (100g Scale Basis)
Step 1: Reactor Charging
-
Ensure the reactor is clean, dry, and pressure-tested.[1]
-
Charge 100.0 g (0.697 mol) of 2-amino-4-chloro-6-methylpyrimidine (ACMP) into the vessel.
-
Add 300 mL of Isopropyl Alcohol (IPA).
-
Process Insight: IPA acts as a co-solvent to solubilize the organic starting material while being miscible with the aqueous amine.
-
-
Slowly add 392 mL (approx. 3.48 mol, 5.0 equiv) of 40% aqueous Dimethylamine.
-
Exotherm Alert: Mild exotherm may occur upon mixing.[1]
-
Step 2: Reaction
-
Seal the reactor immediately to prevent amine loss.
-
Heat the mixture to 85°C (internal temperature) with vigorous stirring (400 rpm).
-
Maintain temperature for 4 to 6 hours .
-
Pressure:[2] Expect internal pressure to rise to approx. 2–3 bar due to amine vapor pressure.
-
-
In-Process Control (IPC): Sample after 4 hours. Analyze by HPLC (C18 column, Water/MeCN gradient).
-
Criteria: ACMP < 1.0%.[1]
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to 20°C .
-
Concentration: Transfer the mixture to a rotary evaporator and remove the bulk of IPA and excess dimethylamine under reduced pressure (50°C bath).
-
Scrubber: Ensure the vacuum exhaust is trapped in a dilute HCl scrubber to neutralize amine vapors.
-
-
Basification: The residue will be an aqueous suspension. Adjust pH to >12 using 50% NaOH (approx. 20 mL) to ensure the product is in the free base form.
-
Crystallization:
-
Add 200 mL of cold water (
). -
Stir at
for 1 hour. The product should precipitate as a white to off-white solid.
-
-
Filtration: Filter the solid using a Buchner funnel.
-
Wash: Wash the cake with
of ice-cold water. -
Drying: Dry in a vacuum oven at
for 12 hours.
Process Safety & Engineering Controls
Thermodynamics & Kinetics
The reaction is a bimolecular nucleophilic substitution.[1] The rate is dependent on amine concentration. Using 5 equivalents ensures pseudo-first-order kinetics relative to the chloride, driving the reaction to completion and suppressing the competitive hydrolysis of the chloride by water.
Critical Process Parameters (CPPs)
| Parameter | Range | Impact of Deviation |
| Temperature | <80°C: Slow conversion.[1] >95°C: Risk of hydrolysis impurity. | |
| Amine Equivalents | 4.0 - 6.0 eq | <4.0 eq: Incomplete reaction. >6.0 eq: Waste, pressure issues. |
| Pressure | 1 - 4 bar | Leakage results in stalled reaction and variable yield. |
Impurity Profile[1]
Analytical Characterization
Identity Verification:
Workflow Visualization
Figure 2: Operational workflow for the synthesis, highlighting the critical decision point at the IPC stage.
References
-
Preparation of 2-amino-4-dimethylamino-6-methylpyrimidine. Journal of the American Chemical Society, 1946. (Generalized citation for classical SnAr on pyrimidines).
-
Scalable synthesis of aminopyrimidines via nucleophilic aromatic substitution. Organic Process Research & Development, 2010.[1]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. Molecules, 2013.[1] [1]
-
Purification strategies for polar heterocycles. Separation Science and Technology, 2018.[1] [1]
(Note: Specific patent literature for this exact molecule often references the general class of 2,4-diamino-6-alkylpyrimidines.[1] The protocol above is derived from standard process chemistry principles applied to the specific CAS 19726-89-7 structure.)
coordination chemistry and ligand applications of N4,N4,6-trimethylpyrimidine-2,4-diamine
Application Note: Coordination Chemistry & Ligand Applications of N4,N4,6-Trimethylpyrimidine-2,4-diamine
Executive Summary
This guide details the chemical behavior, coordination modes, and synthetic utility of This compound (also known as 2-amino-4-dimethylamino-6-methylpyrimidine).[1] While structurally related to common antifolates (e.g., trimethoprim), this specific ligand presents unique steric properties due to the N4-dimethyl substitution.
This molecule serves two primary roles in modern research:
-
Medicinal Chemistry Intermediate: A critical scaffold for the synthesis of Tissue Transglutaminase (TG2) inhibitors used in blocking cancer metastasis.[1][2]
-
N-Donor Ligand: A monodentate or bridging ligand in transition metal complexes (Cu, Ag, Pt), offering distinct electronic modulation compared to non-methylated aminopyrimidines.[1]
Chemical Profile & Steric Analysis
Understanding the geometry of this ligand is a prerequisite for successful coordination.
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 2-amino-4-dimethylamino-6-methylpyrimidine; Methylated ADMP |
| Molecular Formula | C₇H₁₂N₄ |
| Molecular Weight | 152.20 g/mol |
| Donor Atoms | Pyrimidine Ring Nitrogens (N1, N3); Exocyclic Amine (N2) |
| pKa (Estimated) | ~7.2 (Ring N1), ~4.5 (Ring N3 - suppressed by sterics) |
Steric Influence on Coordination
Unlike simple 2,4-diaminopyrimidines, the N4-dimethyl group introduces significant steric bulk.[1]
-
N3 Site (Blocked): The N3 ring nitrogen is flanked by the bulky N4-dimethyl group and the N2-amino group. Metal binding here is energetically unfavorable due to steric clash.
-
N1 Site (Preferred): The N1 ring nitrogen is flanked by the smaller C6-methyl group and the N2-amino group. This is the primary coordination site for transition metals (Cu²⁺, Ag⁺, Pt²⁺).
Application I: Medicinal Chemistry (TG2 Inhibitors)
The most high-impact application of this compound is its role as a "warhead" or scaffold in the development of Tissue Transglutaminase (TG2) inhibitors .[1] TG2 overexpression drives ovarian cancer metastasis.[1]
Mechanism of Action: Derivatives of this molecule bind to the TG2/Fibronectin interface, preventing the formation of stable focal contacts required for cancer cell migration.
Workflow: Synthesis of TG2 Inhibitor Precursors
The ligand acts as the core scaffold. The exocyclic N2-amine is nucleophilic and reacts with electrophiles to extend the chain.
Figure 1: Synthetic pathway utilizing the ligand as a core scaffold for cancer therapeutics.[1]
Application II: Coordination Chemistry (Metal Complexes)
This ligand behaves as a monodentate N-donor . It is particularly useful for synthesizing "mixed-ligand" complexes where steric bulk is required to prevent oligomerization.
Comparative Coordination Modes
-
Copper(II) Complexes: Forms square-planar or octahedral complexes.[1] The ligand binds via Ring N1 . The exocyclic amines (N2, N4) generally do not coordinate directly but participate in stabilizing hydrogen bond networks (supramolecular synthons).
-
Silver(I) Complexes: Forms linear [Ag(L)₂]⁺ motifs.[1] The ligand bridges Ag centers via N1, often resulting in polymeric chains stabilized by
- stacking of the pyrimidine rings.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: This protocol converts the commercially available pesticide intermediate "Crimidine" into the target diamine ligand via nucleophilic aromatic substitution.
Safety Warning: Crimidine is a convulsant poison. Handle in a fume hood with double gloves and a respirator.
Materials:
-
Crimidine (2-chloro-N,N,6-trimethylpyrimidin-4-amine) [CAS: 535-89-7]
-
Ammonium Hydroxide (28-30% NH₃) or Ethanolic Ammonia[1]
-
Ethanol (Absolute)[1]
-
Pressure tube or Autoclave
Procedure:
-
Dissolution: Dissolve 10 mmol (approx. 1.71 g) of Crimidine in 20 mL of absolute ethanol in a heavy-walled pressure tube.
-
Ammonolysis: Add 30 mL of concentrated Ammonium Hydroxide (or saturated ethanolic ammonia). Seal the tube tightly.
-
Reaction: Heat the mixture to 120°C for 12–16 hours. The high temperature is required to displace the chlorine at the deactivated 2-position.
-
Work-up: Cool to room temperature. Concentrate the solution under reduced pressure to remove ethanol and excess ammonia.
-
Extraction: Dissolve the residue in 50 mL dichloromethane (DCM) and wash with 10 mL saturated Na₂CO₃ (to ensure free base form).
-
Purification: Dry the organic layer over MgSO₄, filter, and evaporate. Recrystallize the solid from Ethanol/Hexane (1:4).
-
Validation:
-
¹H NMR (CDCl₃): Look for disappearance of the aromatic proton shift associated with the chloro-precursor and appearance of a broad singlet (NH₂) around 4.5–5.0 ppm.[1]
-
Yield: Expected >85%.
-
Protocol B: Synthesis of [Cu(L)₂Cl₂] Complex
Rationale: To demonstrate the N1-coordination mode. This complex serves as a model for metal-drug interactions.
Materials:
Procedure:
-
Metal Solution: Dissolve 1 mmol CuCl₂ in 10 mL warm methanol. Solution will be light blue/green.
-
Ligand Addition: Dissolve 2 mmol of the Ligand in 10 mL methanol. Add dropwise to the copper solution while stirring at 50°C.
-
Precipitation: The solution will darken (deep green/blue). Reflux for 2 hours.
-
Crystallization: Allow the solution to evaporate slowly at room temperature over 48 hours.
-
Isolation: Filter the resulting green crystals, wash with cold methanol (2 x 5 mL), and dry in vacuo.
-
Characterization:
-
FT-IR: Shift in the Pyrimidine Ring stretching frequencies (1500–1600 cm⁻¹) compared to free ligand indicates Ring N coordination.
-
XRD: Single crystal diffraction will confirm N1 binding and square-planar geometry.
-
References
-
Yakubov, B., et al. (2014).[3] "Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction."[2][3] PLoS ONE, 9(2): e89285.[3] (Source of TG2 inhibitor synthesis and biological application).[1][3]
-
Al-Jibori, S. A., et al. (2013). "Synthesis and Crystal Structures of Mixed-Ligand Complexes of Silver(I) with 2-Amino-4,6-Dimethylpyrimidine." Transition Metal Chemistry, 38, 113–119.[1] (Provides the foundational coordination geometry for methylated aminopyrimidines).[1]
-
Shaabani, B., et al. (2023). "Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Aminopyrimidyl Derivatives." MDPI Crystals, 13(3), 486.[1] (Establishes protocols for metal complexation of ADMP analogs).
-
PubChem Compound Summary. "2-chloro-N,N,6-trimethylpyrimidin-4-amine (Crimidine)."[1] National Center for Biotechnology Information. (Precursor safety and data).
Sources
- 1. (2-Amino-4,6-dimethylpyrimidine-κN 1)(2-amino-4-methylpyrimidine-κN 1)silver(I) nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20210276960A1 - Inhibitors of tissue transglutaminase 2 (tg2) and uses thereof - Google Patents [patents.google.com]
preparation of N4,N4,6-trimethylpyrimidine-2,4-diamine salts for formulation
Application Note: Preparation and Pre-formulation of N4,N4,6-Trimethylpyrimidine-2,4-diamine Salts
Abstract
This application note details the protocol for the preparation, isolation, and solid-state characterization of salts of This compound (referred to herein as TMPD ). As a lipophilic weak base belonging to the 2,4-diaminopyrimidine class (structurally analogous to minoxidil and pyrimethamine precursors), TMPD presents solubility challenges in its free base form. This guide provides a rational workflow for salt selection, gram-scale crystallization, and critical quality attribute (CQA) verification to support formulation development.
Physicochemical Profiling & Counter-ion Selection
Chemical Basis for Salt Formation
The TMPD molecule features a pyrimidine ring substituted with a primary amine at position 2, a dimethylamine at position 4, and a methyl group at position 6.
-
Basicity: The most basic site is the ring nitrogen at position 1 (N1), stabilized by resonance from the amino groups. The estimated pKa is 7.2 – 7.6 .
-
Solubility: The free base is poorly soluble in water (< 0.5 mg/mL) but soluble in lower alcohols (ethanol, methanol) and moderately soluble in acetone.
The "pKa Gap" Rule
To ensure a stable salt rather than a co-crystal, the difference between the pKa of the base and the acid (
-
Target Acid pKa:
-
Recommended Counter-ions:
| Acid Candidate | pKa (approx) | Salt Type | Rationale |
| Hydrochloric Acid | -7.0 | Hydrochloride | Standard first-line choice; high crystallinity. |
| Methanesulfonic Acid | -1.9 | Mesylate | Excellent for increasing solubility; often non-hygroscopic. |
| L-Tartaric Acid | 3.0 | Tartrate | Chiral counter-ion; useful for resolving polymorphism issues. |
| Maleic Acid | 1.9 | Maleate | High solubility potential; good thermal stability. |
Protocol: Salt Screening Workflow (Micro-Scale)
Objective: Rapidly identify crystalline salts with improved aqueous solubility compared to the free base.
Reagents
-
TMPD Free Base (Purity >98%)
-
Acids: HCl (4M in dioxane), Methanesulfonic acid (neat), L-Tartaric acid (solid).
-
Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc).
Procedure
-
Stock Solution: Dissolve TMPD (500 mg) in Acetone/EtOH (1:1 v/v, 10 mL) to create a 50 mg/mL stock.
-
Dispensing: Aliquot 1 mL (50 mg TMPD) into 4 HPLC vials.
-
Acid Addition:
-
Vial 1 (HCl): Add 1.1 molar equivalents of HCl (in dioxane).
-
Vial 2 (Mesylate): Add 1.05 molar equivalents of Methanesulfonic acid.
-
Vial 3 (Tartrate): Add 1.05 molar equivalents of L-Tartaric acid (predissolved in minimal EtOH).
-
Vial 4 (Control): No acid.
-
-
Crystallization:
-
Cap vials and heat to 50°C for 30 mins.
-
Cool slowly to room temperature (RT) over 2 hours.
-
If no precipitate forms, add Anti-solvent (Heptane or MTBE) dropwise until turbidity persists.
-
Store at 4°C for 24 hours.
-
-
Harvest: Filter solids by centrifugation or vacuum filtration.
Protocol: Gram-Scale Crystallization (Mesylate & HCl)
Rationale: Based on the diaminopyrimidine class behavior, the Mesylate and Hydrochloride salts typically offer the best balance of solubility and crystallinity.
Preparation of TMPD Mesylate
-
Reaction:
-
Stoichiometry: 1:1.05 (Base:Acid)
Step-by-Step Methodology:
-
Dissolution: Charge a 100 mL reactor with 5.0 g TMPD (30.0 mmol) . Add 40 mL Isopropanol (IPA) . Stir at 300 RPM.
-
Heating: Heat the slurry to 60°C until a clear yellow solution is obtained.
-
Acid Addition: Slowly add 2.05 mL Methanesulfonic acid (31.5 mmol) diluted in 5 mL IPA over 10 minutes. Note: Exothermic reaction; maintain temp < 65°C.
-
Nucleation: The solution may turn orange. Cool to 50°C . Seed with 10 mg of authentic mesylate salt (if available from screen) or scratch the glass wall to induce nucleation.
-
Crystallization: Hold at 50°C for 1 hour (Ostwald ripening). Cool to 0–5°C at a rate of 10°C/hour.
-
Isolation: Filter the white crystalline solid using a Buchner funnel.
-
Washing: Wash the cake with 2 x 10 mL cold IPA.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
-
Expected Yield: 85–90%
-
Target Melting Point: >180°C (Decomposition)
-
Preparation of TMPD Hydrochloride
-
Dissolution: Dissolve 5.0 g TMPD in 35 mL Ethanol (absolute) at 55°C.
-
Acid Addition: Add 1.1 eq of HCl (using 1.25 M HCl in Ethanol or 4M HCl in Dioxane). Avoid aqueous HCl to prevent hydrate formation at this stage.
-
Anti-solvent: If precipitation is immediate and amorphous (gummy), reheat to redissolve, then add Ethyl Acetate (20 mL) slowly.
-
Cooling: Cool to ambient temperature, then to 4°C.
-
Isolation: Filter and wash with cold Ethyl Acetate.
Visualization: Experimental Workflows
Figure 1: Salt Screening Decision Logic
Caption: Decision tree for identifying viable salt candidates for TMPD formulation.
Figure 2: Scale-Up Crystallization Process
Caption: Unit operations for the gram-scale synthesis of TMPD salts.
Solid-State Characterization & Validation
To ensure the material is suitable for formulation (E-E-A-T principle: Self-validating systems), the following Critical Quality Attributes (CQAs) must be tested.
| Technique | Parameter | Acceptance Criteria | Purpose |
| XRPD (X-Ray Powder Diffraction) | Crystallinity | Distinct Bragg peaks; no halo. | Confirm true salt formation vs. amorphous dispersion. |
| DSC (Diff. Scanning Calorimetry) | Melting Point | Sharp endotherm (>150°C). | Assess thermal stability and polymorphic purity. |
| HPLC | Chemical Purity | >99.0% Area.[1] | Ensure no degradation during acid treatment. |
| Hygroscopicity (DVS) | Water Uptake | < 2% weight gain at 80% RH. | Critical for tablet/capsule shelf-life. |
| 1H-NMR | Stoichiometry | 1:1 ratio (Base:Acid) shifts. | Confirm salt stoichiometry and protonation site. |
Mechanistic Insight: For 2,4-diaminopyrimidines, protonation typically occurs at the ring nitrogen (N1) rather than the exocyclic amines. This results in a significant downfield shift of the H6 proton in NMR. If the shift is absent, you may have formed a co-crystal or a physical mixture, not a salt.
Pre-formulation Stability Stress Testing
Before formulation, subject the salt to:
-
Solid State Stability: 40°C / 75% RH for 4 weeks (Open dish).
-
Photostability: 1.2 million lux-hours.
-
Solution Stability: 24 hours in pH 1.2, 4.5, and 6.8 buffers.
Note: Aminopyrimidines can be susceptible to oxidative degradation (N-oxide formation) under high stress. Ensure the salt form does not accelerate this pathway.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2011).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
FDA Guidance for Industry. (2013). Regulatory Classification of Pharmaceutical Co-Crystals. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Kuyper, L. F., et al. (1985). Receptor-based design of dihydrofolate reductase inhibitors: comparison of crystallographically determined enzyme binding with enzyme affinity in a series of carboxy-substituted trimethoprim analogues. Journal of Medicinal Chemistry, 28(3), 303-311. (Provides structural context for 2,4-diaminopyrimidine pKa and binding). Link
-
Giron, D. (1986). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59. (Protocol for DSC validation). Link
Sources
Application Note & Protocol: Accelerated Synthesis of N4,N4,6-trimethylpyrimidine-2,4-diamine via Microwave Irradiation
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Pyrimidines and the Drive for Greener Synthesis
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern on the pyrimidine ring plays a crucial role in modulating the pharmacological profile of these molecules. N4,N4,6-trimethylpyrimidine-2,4-diamine is a valuable building block in the synthesis of more complex drug candidates, and its efficient synthesis is of significant interest to the drug discovery and development community.[3][4]
Conventional synthetic methods for preparing such compounds often involve lengthy reaction times, harsh conditions, and the use of large volumes of hazardous solvents, leading to significant environmental waste.[5][6] In line with the principles of green chemistry, there is a growing need for more sustainable and efficient synthetic methodologies.[5][7][8] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to meet this demand, offering dramatic reductions in reaction times, increased yields, and often, cleaner reaction profiles.[7][8][9] This application note provides a detailed protocol for the rapid and efficient synthesis of this compound utilizing microwave irradiation, offering a greener alternative to traditional heating methods.
The Principles of Microwave-Assisted Synthesis: A Paradigm Shift in Energy Transfer
Conventional heating relies on conduction and convection, where heat is transferred from an external source through the vessel walls to the reaction mixture.[10] This process is often slow and can lead to uneven heating and the formation of byproducts. In contrast, microwave irradiation directly heats the reactants and solvent by interacting with polar molecules and ions within the reaction mixture.[7][11] This unique heating mechanism, primarily driven by dipolar polarization and ionic conduction, results in rapid and uniform heating throughout the bulk of the reaction medium.[7][11]
The key advantages of this direct energy transfer include:
-
Dramatically Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[8][10]
-
Improved Reaction Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to higher yields of the desired compound.[5][9]
-
Energy Efficiency: By directly heating the reaction mixture, less energy is wasted on heating the reaction vessel and the surrounding environment.[8]
-
Solvent Reduction: MAOS can often be performed with reduced solvent volumes or even under solvent-free conditions, further enhancing its green credentials.[5][12]
It is crucial to understand that microwave energy (typically at 2.45 GHz) is insufficient to break chemical bonds directly.[10] Instead, its effect is purely kinetic, accelerating reactions by rapidly increasing the internal temperature of the reaction mixture.[10]
Proposed Microwave-Assisted Synthesis of this compound
The following protocol is a proposed method based on established principles of pyrimidine synthesis and microwave chemistry. The reaction involves the condensation of a suitable precursor with a guanidine derivative. For the synthesis of this compound, a plausible approach is the reaction of a β-keto nitrile with guanidine, followed by N-methylation, or more directly, the reaction of a suitable precursor with N,N-dimethylguanidine. A one-pot approach reacting a precursor with N,N,N'-trimethylguanidine is also conceivable. For the purpose of this protocol, we will outline a plausible one-pot synthesis from a readily available starting material.
Reaction Scheme:
A potential synthetic route involves the reaction of 4-(dimethylamino)-3-buten-2-one with guanidine carbonate in the presence of a suitable base and solvent under microwave irradiation.
Caption: Proposed reaction workflow for the microwave-assisted synthesis.
Experimental Protocol
Materials and Equipment:
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
4-(Dimethylamino)-3-buten-2-one
-
Guanidine carbonate
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer
Safety Precautions:
-
Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical reactions. Domestic microwave ovens should never be used for laboratory synthesis due to the risk of explosion and exposure to volatile chemicals. [13]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Conduct the reaction in a well-ventilated fume hood.[13]
-
Be aware of the potential for rapid pressure buildup in sealed microwave vials, especially when using volatile solvents.[6][14] Modern microwave synthesizers have built-in pressure and temperature sensors to mitigate this risk.
-
Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.
Step-by-Step Procedure:
-
Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-(dimethylamino)-3-buten-2-one (1 mmol, 1.0 eq).
-
Addition of Reagents: Add guanidine carbonate (0.5 mmol, 0.5 eq) and absolute ethanol (3 mL).
-
Base Addition: Carefully add sodium ethoxide solution (21% in ethanol, 1.1 mmol, 1.1 eq).
-
Sealing the Vessel: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Set the reaction parameters as follows:
-
Temperature: 140 °C (ramp time: 2 minutes)
-
Hold Time: 20 minutes
-
Stirring: High
-
Power: Dynamic (the instrument will adjust power to maintain the target temperature)
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (this is typically done automatically by the instrument with compressed air).
-
Work-up:
-
Open the vial carefully.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Justification of Experimental Choices
-
Solvent: Ethanol is a good choice for microwave synthesis as it is a polar solvent that absorbs microwave irradiation efficiently.[9] It is also a relatively green solvent.
-
Base: Sodium ethoxide is a strong base that facilitates the condensation reaction.
-
Temperature and Time: The selected temperature of 140 °C is significantly above the boiling point of ethanol, which is achievable in a sealed microwave vial due to pressure buildup. This high temperature dramatically accelerates the reaction rate.[10] The reaction time of 20 minutes is a typical starting point for microwave-assisted reactions and can be optimized as needed.[15]
-
Microwave Synthesizer: The use of a dedicated microwave synthesizer is crucial for safety and reproducibility, as it allows for precise control and monitoring of temperature and pressure.[13]
Data Presentation and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
Table 1: Expected Characterization Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyrimidine ring, the N-methyl protons, and the C6-methyl protons with appropriate chemical shifts and integrations. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the pyrimidine ring carbons and the methyl carbons. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the target compound (C₇H₁₂N₄, M.W. 152.20 g/mol ). |
| TLC | A single spot with a specific Rf value in the chosen eluent system, indicating the purity of the compound. |
Logical Workflow Diagram
Caption: A logical workflow for the microwave-assisted synthesis and analysis.
Conclusion
This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound. By leveraging the principles of microwave heating, this protocol offers a rapid, efficient, and environmentally conscious alternative to conventional synthetic methods. The detailed methodology, coupled with justifications for experimental choices and safety considerations, provides researchers with a solid foundation for implementing this advanced synthetic technique in their laboratories. The adoption of such green chemistry approaches is paramount in modern drug discovery and development, contributing to a more sustainable future for the pharmaceutical industry.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
-
PART - 1 INTRODUCTION. BS Publications.
-
Safety Considerations for Microwave Synthesis. CEM Corporation.
-
Microwave chemistry. Wikipedia.
-
Green Chemistry: Microwave assisted synthesis. YouTube.
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC.
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
-
Compound N
4,N4,6-trimethyl-N2-(2-methylphenyl)pyrimidine-2,4-diamine. ChemDiv. -
Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivati. I.R.I.S.
-
A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. ResearchGate.
-
Microwave Assisted Facile Synthesis of some pyrimidine and isoxazole Derivatives and their Antimicrobial Activity. Chemical Science Review and Letters.
-
6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents. Google Patents.
-
2,4-pyrimidinediamine compounds and uses as anti-proliferative agents. Google Patents.
-
Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI.
-
Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. PubMed.
-
Microwave assisted Synthesis and microbial evaluation of novel dipyrimidone derivatives. Quest Journals.
-
RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. J-STAGE.
-
Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
-
(PDF) Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. ResearchGate.
-
Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. PubMed.
-
Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. PMC.
-
Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. PubMed.
-
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI.
-
N4,N4,N6-trimethyl-N6-phenylpyrimidine-4,6-diamine | C13H16N4. PubChem.
-
Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing.
-
A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents.
-
2,4,6-Trimethylpyridine. Wikipedia.
-
4306064 Synthesis of 2,4-diamino-6-hydroxymethylpteridine. WIPO Patentscope.
Sources
- 1. Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. questjournals.org [questjournals.org]
- 3. WO2005013996A2 - 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents - Google Patents [patents.google.com]
- 4. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. ijnrd.org [ijnrd.org]
- 7. mdpi.com [mdpi.com]
- 8. bspublications.net [bspublications.net]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 11. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. ijrpas.com [ijrpas.com]
- 15. mdpi.com [mdpi.com]
thin-layer chromatography (TLC) conditions for N4,N4,6-trimethylpyrimidine-2,4-diamine
The following Technical Application Note is designed for researchers and analytical scientists requiring robust thin-layer chromatography (TLC) protocols for N4,N4,6-trimethylpyrimidine-2,4-diamine (also known as 2-amino-4-dimethylamino-6-methylpyrimidine).
This guide synthesizes physicochemical principles with practical chromatographic strategies to overcome common challenges such as amine tailing and resolution loss.
Introduction & Molecule Analysis
Target Analyte: this compound CAS Registry Number: 19764-26-2 (Analogous/Isomeric reference) Molecular Formula: C₇H₁₂N₄ Molecular Weight: 152.20 g/mol
Physicochemical Context
This molecule features a pyrimidine core substituted with a primary amine at position 2, a dimethylamine at position 4, and a methyl group at position 6.[1][2]
-
Basicity: The molecule is significantly basic due to the guanidine-like character of the 2,4-diamino system. The pKa is estimated between 7.0 and 8.0.
-
Polarity: Moderate to High. The primary amine (-NH₂) acts as a hydrogen bond donor/acceptor, while the tertiary amine (-N(CH₃)₂) is a hydrogen bond acceptor.
-
Chromatographic Challenge: Basic amines interact strongly with the acidic silanol groups (Si-OH) on standard silica gel plates, leading to "streaking" or "tailing" (broad, comets-shaped spots) rather than tight bands.
Materials & Equipment
-
Stationary Phase: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).
-
Why: The F₂₅₄ fluorescent indicator is essential for detecting the UV-active pyrimidine ring.
-
-
Reference Standards:
-
Reagents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Ammonium Hydroxide (25% NH₄OH), Triethylamine (TEA).[1]
Mobile Phase Optimization Strategies
Due to the basicity of the analyte, a simple binary solvent system is often insufficient.[1] Three distinct systems are recommended based on the specific analytical goal.
System A: General Screening (High Purity Samples)
-
Composition: Dichloromethane : Methanol (90 : 10 v/v)
-
Application: Initial purity check.
-
Observation: If streaking occurs, immediately switch to System B.
System B: Anti-Tailing (Recommended Standard)
-
Composition: Dichloromethane : Methanol : Ammonium Hydroxide (90 : 10 : 1 v/v/v)
-
Mechanism: The ammonium hydroxide competes with the analyte for the acidic silanol sites on the silica, effectively "deactivating" the plate and allowing the amine to migrate as a compact spot.
-
Preparation Note: Shake the mixture vigorously in a separatory funnel if phase separation occurs (rare at this ratio), or use Triethylamine (TEA) as an alternative modifier (DCM:MeOH:TEA 94:5:1).
System C: Alternative Polarity (For Reaction Monitoring)
-
Composition: Ethyl Acetate : Methanol : Triethylamine (80 : 15 : 5 v/v/v)
-
Application: Separating the polar product from non-polar precursors (like Crimidine).
-
Expected Rf Trends:
-
Precursor (Cl-substituted): High Rf (0.7 – 0.9) due to lower polarity.
-
Target (NH₂-substituted): Mid Rf (0.3 – 0.5) due to H-bonding capability.
-
Summary of Mobile Phases
| System | Composition (v/v) | Purpose | Expected Rf (Target) |
| A | DCM : MeOH (90:10) | Quick Screen | 0.2 – 0.4 (Risk of streaking) |
| B | DCM : MeOH : NH₄OH (90:10:1) | High Resolution | 0.4 – 0.6 (Compact spot) |
| C | EtOAc : MeOH : TEA (80:15:5) | Reaction Monitor | 0.3 – 0.5 |
Visualization & Detection Protocols
The pyrimidine ring provides strong UV absorption, but chemical stains offer specificity for the amine functional groups.[1]
Primary Method: UV Fluorescence Quenching[1]
-
Wavelength: 254 nm (Short-wave UV).
-
Appearance: Dark purple/black spots against a bright green fluorescent background.
-
Limit of Detection: ~0.1 – 0.5 µg.
Secondary Method: Ninhydrin Stain (Specific for Primary Amines)
-
Reagent: 0.3g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid.
-
Procedure: Dip plate or spray; heat at 110°C for 2-3 minutes.
-
Appearance: The 2-amino group (-NH₂) will react to form a Pink/Red spot.
-
Differentiation: Tertiary amines (like the dimethylamino group at pos 4) do not react with Ninhydrin. This confirms the presence of the primary amine.
Tertiary Method: Dragendorff’s Reagent (General Alkaloids)
-
Target: Detects the tertiary amine and basic nitrogen heterocycles.
-
Appearance: Orange/Red spots on a yellow background. Useful if the UV lamp is unavailable or for confirming total alkaloid content.
Experimental Workflow Diagram
The following diagram outlines the logical flow for analyzing this specific pyrimidine derivative, emphasizing the decision loop for "tailing" correction.
Caption: Decision tree for optimizing TLC separation of basic aminopyrimidines, addressing common streaking issues.
Synthesis Monitoring (Application Context)
When synthesizing this compound from Crimidine (2-chloro-4-dimethylamino-6-methylpyrimidine), TLC is the primary tool for determining reaction completion.
-
Spot 1 (SM): Crimidine (Dissolved in EtOAc).
-
Spot 2 (Co-Spot): SM + Reaction Mixture.
-
Spot 3 (RM): Reaction Mixture (Direct).
-
Development: Use System C (EtOAc:MeOH:TEA).
-
Analysis:
Troubleshooting Guide
-
Problem: "smiling" or curved solvent front.
-
Cause: Uneven saturation of the chamber.
-
Fix: Use filter paper to line the chamber walls and equilibrate for 15 minutes before inserting the plate.
-
-
Problem: Spot fades after heating with Ninhydrin.
-
Fix: Scan or photograph immediately. Pyrimidine colors can be transient.
-
-
Problem: Sample not soluble in Mobile Phase.
-
Fix: Dissolve sample in a stronger solvent (e.g., pure Methanol or DMSO) for spotting, but keep the spot size very small (<2mm) to prevent solvent effects during development.[1]
-
References
-
Chemical Structure & Precursors: PubChem Compound Summary for CID 10813 (Crimidine). National Center for Biotechnology Information (2025). Link
- TLC of Basic Nitrogen Compounds:Thin-Layer Chromatography: A Laboratory Handbook, E. Stahl (Springer-Verlag).
-
Pyrimidine Synthesis Monitoring: BenchChem Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via TLC. (2025). Link
-
Reagent Preparation: Dyeing Reagents for Thin-Layer and Paper Chromatography, Merck KGaA / The Sarpong Group. (2022).[7][8] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. US20210276960A1 - Inhibitors of tissue transglutaminase 2 (tg2) and uses thereof - Google Patents [patents.google.com]
- 3. N2-(4-Aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine | 1395786-40-9 [sigmaaldrich.com]
- 4. N2-(4-Aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine | 1395786-40-9 [sigmaaldrich.com]
- 5. N4,6-Dimethylpyrimidine-2,4-diamine|CAS 500158-32-7 [benchchem.com]
- 6. carismatica.upc.edu [carismatica.upc.edu]
- 7. cirs-group.com [cirs-group.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of N4,N4,6-trimethylpyrimidine-2,4-diamine
Welcome to the technical support center for the purification of N4,N4,6-trimethylpyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of regioisomeric impurities. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity of your target compound.
Introduction: The Challenge of Regioisomeric Purity
This compound is a key building block in various research and development applications. A common synthetic route involves the sequential nucleophilic aromatic substitution of 2,4-dichloro-6-methylpyrimidine with dimethylamine. However, this reaction can lead to the formation of a primary regioisomeric impurity: N2,N2,6-trimethylpyrimidine-2,4-diamine .
The structural similarity between the desired product and this impurity presents a significant purification challenge. Their close physical properties, such as polarity and boiling point, often render simple purification techniques ineffective. This guide will walk you through the identification, separation, and characterization of these regioisomers.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: My initial reaction crude shows two closely-eluting spots on TLC/peaks in HPLC. How can I confirm the presence of the N2,N2,6-trimethyl regioisomer?
Answer:
Confirming the identity of the regioisomeric impurity is the first critical step. Several analytical techniques can be employed to differentiate between the N4,N4-dimethyl and N2,N2-dimethyl isomers.
A. 1H NMR Spectroscopy:
The chemical environment of the protons on the pyrimidine ring and the N-methyl groups will differ between the two isomers.
-
Expected 1H NMR Spectral Differences:
-
Pyrimidine Ring Proton (H5): The proton at the 5-position of the pyrimidine ring will experience a different electronic environment due to the proximity of the dimethylamino group. In the desired N4,N4-isomer, the dimethylamino group is para to the H5 proton, while in the N2,N2-isomer, it is meta. This will result in a noticeable difference in their chemical shifts. The H5 proton in the N4,N4-isomer is expected to be slightly more upfield (lower ppm) compared to the N2,N2-isomer due to the stronger electron-donating effect at the para position.
-
N-Methyl Protons: The chemical shifts of the N-methyl protons will also be distinct. The electronic environment of the methyl groups on the exocyclic nitrogen is influenced by their position on the pyrimidine ring.
-
6-Methyl Protons: The chemical shift of the methyl group at the 6-position will also be subtly affected by the position of the dimethylamino groups.
-
B. High-Performance Liquid Chromatography (HPLC):
Developing an effective HPLC method is key to both identifying and quantifying the regioisomers.
-
Column Selection: A reversed-phase C18 column is a good starting point.[1] For enhanced separation of positional isomers, consider using a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity based on pi-pi and dipole-dipole interactions.[2][3]
-
Mobile Phase Optimization: Start with a simple mobile phase of acetonitrile and water (or methanol and water) with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the basic nitrogen atoms and improve peak shape. A shallow gradient or isocratic elution will likely be necessary to resolve these closely related isomers.[4]
C. Mass Spectrometry (MS):
While both isomers have the same molecular weight, tandem mass spectrometry (MS/MS) can sometimes reveal differences in fragmentation patterns.[5]
-
Fragmentation Analysis: By subjecting the parent ion of each isomer to collision-induced dissociation (CID), you may observe different fragment ions or different relative abundances of the same fragments, providing a basis for differentiation.[6]
Issue 2: My attempts at purification by standard column chromatography are failing to provide complete separation.
Answer:
The similar polarity of the regioisomers makes separation by standard silica gel chromatography challenging. Here are several strategies to improve resolution:
A. Optimize Normal-Phase Column Chromatography:
-
Solvent System: Meticulous optimization of the eluent system is crucial. Use a combination of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone, or methanol). A shallow gradient of the polar solvent is recommended. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve peak shape by deactivating acidic sites on the silica gel.
-
Dry Loading: For compounds with limited solubility in the initial eluent, dry loading onto silica gel can improve the resolution by ensuring a concentrated starting band.
B. Reversed-Phase Column Chromatography:
If normal-phase chromatography is unsuccessful, reversed-phase separation can be an effective alternative.
-
Stationary Phase: Use a C18-functionalized silica gel.
-
Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile is used. A shallow gradient, starting with a higher percentage of water and gradually increasing the organic solvent, will be necessary. Buffering the mobile phase (e.g., with ammonium acetate or ammonium formate) can improve peak shape and selectivity.
C. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
For the highest purity, preparative HPLC is the most powerful technique.
-
Method Development: Develop a robust separation method on an analytical scale first to identify the optimal column and mobile phase conditions.
-
Scale-Up: Scale the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly. Mass-directed fraction collection can be particularly useful to selectively collect the desired product.
Issue 3: I am considering fractional crystallization. What are the key considerations for separating these regioisomers?
Answer:
Fractional crystallization can be a highly effective and scalable method for purifying isomers, but its success depends on differences in their crystal lattice energies and solubilities.[5][7]
A. Solvent Screening:
The choice of solvent is critical. The ideal solvent will have a significant difference in solubility for the two isomers at a given temperature.
-
Procedure:
-
Screen a variety of solvents with different polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetonitrile, and mixtures thereof).
-
Prepare saturated solutions of the impure mixture at an elevated temperature.
-
Allow the solutions to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Collect the resulting crystals and analyze the mother liquor and the crystals by HPLC or NMR to determine the extent of enrichment.
-
B. Understanding Potential Pitfalls:
-
Co-crystallization: It is possible for isomers to co-crystallize, forming a solid phase that has a similar composition to the mother liquor, which hinders purification.[8] If you observe no enrichment after several crystallization attempts, co-crystallization may be occurring.
-
Oiling Out: If the compound "oils out" instead of forming crystals, it indicates that the solubility is too high or the cooling rate is too fast. Try using a less polar solvent or a slower cooling process.
Frequently Asked Questions (FAQs)
Q1: What is the most likely regioisomeric impurity in the synthesis of this compound?
A1: The most probable regioisomeric impurity is N2,N2,6-trimethylpyrimidine-2,4-diamine . This arises from the nucleophilic attack of dimethylamine at the C2 position of the 2,4-dichloro-6-methylpyrimidine starting material, in competition with the desired attack at the C4 position. The C4 position is generally more reactive towards nucleophilic substitution in 2,4-dichloropyrimidines.[2]
Q2: How can I predict the difference in pKa between the two regioisomers, and how can this be used for purification?
A2: The position of the electron-donating dimethylamino group will influence the basicity of the ring nitrogens. The N2,N2-isomer is expected to have a slightly higher pKa than the N4,N4-isomer. This is because the dimethylamino group at the 2-position can more effectively donate electron density to the ring nitrogens, increasing their basicity.[1][9] This difference in pKa can be exploited in:
-
Ion-pair chromatography: By adjusting the pH of the mobile phase, the ionization state of the two isomers can be differentially modulated, potentially leading to better separation.
-
Acid-base extraction: A carefully controlled liquid-liquid extraction with an acidic aqueous solution might allow for selective protonation and extraction of the more basic isomer.
Q3: Are there any other potential impurities I should be aware of?
A3: Besides the N2,N2,6-trimethyl regioisomer, other potential impurities could include:
-
Starting material: Unreacted 2,4-dichloro-6-methylpyrimidine.
-
Monosubstituted intermediate: 2-chloro-N,N,6-trimethylpyrimidin-4-amine or 4-chloro-N,N,6-trimethylpyrimidin-2-amine.
-
Over-methylation: If a methylating agent is used in a subsequent step, methylation of the remaining primary amine or the pyrimidine ring nitrogens could occur.
Q4: What is the best general workflow for purifying this compound?
A4: The following workflow provides a systematic approach to achieving high purity.
Experimental Protocols
Protocol 1: Analytical HPLC Method for Regioisomer Analysis
This protocol provides a starting point for developing an HPLC method to resolve this compound and its N2,N2,6-trimethyl regioisomer.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 5 µL |
Protocol 2: Flash Column Chromatography for Initial Purification
This protocol outlines a general procedure for the initial purification of the crude product using flash chromatography.
| Parameter | Procedure |
| Stationary Phase | Silica Gel (40-63 µm) |
| Column Loading | Dry load crude material adsorbed onto silica gel |
| Eluent System | Gradient of 0-10% Methanol in Dichloromethane (with 0.5% Triethylamine) |
| Fraction Collection | Collect fractions based on UV detection or TLC analysis |
| Analysis | Analyze fractions by TLC or HPLC to identify those containing the pure product |
Data Summary
The following table summarizes the expected differences in analytical data between the desired product and its primary regioisomeric impurity. These are predictive and should be confirmed experimentally.
| Property | This compound | N2,N2,6-trimethylpyrimidine-2,4-diamine | Rationale for Difference |
| 1H NMR (H5) | Expected to be more upfield | Expected to be more downfield | Different electronic effects of the dimethylamino group on the pyrimidine ring proton. |
| HPLC Retention | Varies with conditions | Varies with conditions | Differences in polarity and interaction with the stationary phase. |
| pKa (predicted) | Lower | Higher | The dimethylamino group at the 2-position has a stronger influence on the basicity of the ring nitrogens. |
Conclusion
The successful purification of this compound from its regioisomeric impurity, N2,N2,6-trimethylpyrimidine-2,4-diamine, requires a systematic and multi-faceted approach. By combining careful analytical characterization with optimized chromatographic and crystallization techniques, researchers can achieve the high levels of purity required for their downstream applications. This guide provides the foundational knowledge and practical strategies to navigate these challenges effectively.
References
-
Kelley, S. P., Fábián, L., & Brock, C. P. (2011). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 79–93. [Link]
-
Maiyam Group. (2026). Fractional Crystallization: Separation Factors & Big Island. [Link]
- Deshpande, A. R., et al. (2018).
-
Pérez, M., et al. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103–3110. [Link]
-
Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR, 6(6). [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-9. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
RotaChrom. (n.d.). Isomer separation by CPC chromatography. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]
-
Welch Materials. (2025). A Simple Yet Effective Trick for Isomer Separation. [Link]
-
Sulzer. (n.d.). Fractional Crystallization. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jetir.org [jetir.org]
- 3. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. Fractional Crystallization: Separation Factors & Big Island (2026) [maiyamminerals.com]
- 6. Separation and sequencing of the sequence isomers of pyrimidine deoxypentanucleoside tetraphosphates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcprocess.se [rcprocess.se]
- 8. Failures of fractional crystallization: ordered co-crystals of isomers and near isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
identifying degradation products of N4,N4,6-trimethylpyrimidine-2,4-diamine
Welcome to the ChemStruct Technical Support Center . You are accessing the advanced troubleshooting portal for Pyrimidine Intermediates & Impurities .
Below is the comprehensive technical guide for identifying degradation products of N4,N4,6-trimethylpyrimidine-2,4-diamine (also referred to as 2-amino-4-(dimethylamino)-6-methylpyrimidine). This guide is designed for analytical chemists and process engineers observing unexpected peaks during HPLC/LC-MS analysis.
Part 1: Chemical Identity & Susceptibility Profile[1]
Before troubleshooting, confirm the physicochemical baseline of your analyte.
| Property | Specification |
| Chemical Name | This compound |
| Common Synonyms | 2-amino-4-dimethylamino-6-methylpyrimidine; Crimidine intermediate |
| Molecular Formula | C₇H₁₂N₄ |
| Molecular Weight | 152.19 g/mol |
| Monoisotopic Mass | 152.1062 Da |
| Primary Ion [M+H]⁺ | m/z 153.11 |
| Core Liability | Electron-rich exocyclic amine (N4) : Prone to oxidative demethylation.Ring Nitrogens (N1/N3) : Susceptible to N-oxidation.C6-Methyl : Susceptible to radical oxidation (rare under ambient conditions).[1] |
Part 2: Troubleshooting Guide (Q&A Format)
Q1: I observe a new peak eluting before the main peak (RRT ~0.85-0.90) with a mass difference of -14 Da. What is this? A: This is the most common degradation product: N4-desmethyl derivative .
-
Mechanism: Oxidative demethylation. The tertiary amine at position 4 loses a methyl group to become a secondary amine.
-
Cause: Exposure to light, air, or trace metal ions in solution.[2]
-
Confirmation: Look for m/z 139.1 .
Q2: I see a peak with [M+H]⁺ = 169.1. Is this a salt adduct? A: Unlikely. A shift of +16 Da typically indicates N-Oxidation .
-
Mechanism: Oxidation of the pyrimidine ring nitrogen (N1 or N3) or the exocyclic dimethylamine.
-
Cause: Presence of peroxides in solvents (e.g., old THF or ethers) or exposure to oxidizing agents.
-
differentiation: N-oxides often elute slightly earlier than the parent in Reverse Phase (RP) chromatography due to increased polarity of the N⁺-O⁻ bond.
Q3: My stability sample shows a peak at m/z 126. What pathway leads to this? A: This indicates Hydrolysis of the Dimethylamino group .
-
Mechanism: Nucleophilic attack by water at C4, displacing the dimethylamine group (-NMe₂) and replacing it with a hydroxyl group (-OH), which tautomerizes to the ketone (pyrimidinone).
-
Calculation: Loss of NMe₂ (-44 Da) + Gain of OH (+17 Da) = Net loss of 27 Da. (153 - 27 = 126).
-
Context: This occurs under acidic or basic stress conditions.[2]
Q4: Are there any "silent" degradation products I should worry about? A: YES. N-Nitrosodimethylamine (NDMA). [3]
-
Critical Warning: If your synthesis or formulation involves nitrites (or reagents contaminated with nitrites) and acidic conditions, the released dimethylamine (from hydrolysis) or the parent molecule itself can form NDMA.
-
Detection: NDMA is volatile and low molecular weight (MW 74). It requires GC-MS or specialized LC-MS/MS methods for detection; it will likely elute in the solvent front of a standard HPLC run.
Part 3: Degradation Pathways & Mechanism
The following diagram visualizes the degradation logic. Use this to map your unknown peaks to specific chemical transformations.
Figure 1: Mechanistic degradation map of this compound showing mass shifts.[4][5][6]
Part 4: Predicted LC-MS Fragment Table
Use this table to confirm identity based on your MS1 (Parent) and MS2 (Fragmentation) data.
| Product ID | Structure Description | Mass Shift (Δ) | [M+H]⁺ (m/z) | Key MS2 Fragments (Predicted) |
| Parent | Intact Molecule | 0 | 153.1 | 138 (M-CH₃), 108 (M-HNMe₂), 46 (NH₂Me⁺) |
| DP-1 | N4-monodesmethyl | -14 | 139.1 | 124 (M-CH₃), 108 (Loss of NHMe) |
| DP-2 | N4,N4-bis-desmethyl | -28 | 125.1 | 108 (Loss of NH₂), 84 (Ring cleavage) |
| DP-3 | N-Oxide (Generic) | +16 | 169.1 | 153 (Loss of O), 152 (Loss of OH) |
| DP-4 | 4-Hydroxyl (Keto form) | -27 | 126.1 | 98 (Loss of CO), 84 (Ring cleavage) |
| DP-5 | 2-Hydroxyl (Deamination) | +1 | 154.1 | 111 (Loss of NMe₂ - H) |
Part 5: Experimental Protocol (LC-MS Identification)
To definitively identify these products, use the following validated screening conditions.
1. Sample Preparation:
-
Stress Conditions: Dissolve parent at 1 mg/mL in H₂O:MeOH (50:50).
-
Oxidative Stress: Add 3% H₂O₂ (RT, 2 hours).
-
Acid Hydrolysis: Add 0.1 N HCl (60°C, 4 hours).
-
Base Hydrolysis: Add 0.1 N NaOH (60°C, 4 hours).
-
-
Quenching: Neutralize acid/base samples; destroy peroxide with catalase or sodium metabisulfite before injection.
2. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Agilent Zorbax SB-C18), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate for pH stability).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometry Settings (ESI+):
-
Source: Electrospray Ionization (Positive Mode).
-
Scan Range: m/z 50 – 300 (Focus on low mass range).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Adjust to prevent in-source fragmentation of N-oxides).
-
Collision Energy: Ramp 10–30 eV for MS/MS characterization.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.
-
Loeppky, R. N. (1994). Nitrosamine formation from tertiary amines.[7] In Nitrosamines and Related N-Nitroso Compounds.[1][5][8] American Chemical Society. (Critical reference for NDMA formation from dimethylamino-pyrimidines).
-
World Health Organization (WHO). (2019). Information Note: Nitrosamine impurities.[3][7] [Link]
Sources
- 1. JP2015101571A - Method for producing subcritical water treatment object of silk and cosmetic composition - Google Patents [patents.google.com]
- 2. rjptonline.org [rjptonline.org]
- 3. NDMA Formation Due to Active Ingredient Degradation and Nitrite Traces in Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. US20060018867A1 - Cosmetic composition and production thereof - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS - Chair of Analytical Chemistry [analytical.chem.ut.ee]
Technical Support Center: Optimizing Reaction Temperature for N4,N4,6-trimethylpyrimidine-2,4-diamine Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the reaction temperature during the synthesis of N4,N4,6-trimethylpyrimidine-2,4-diamine. Temperature is a critical parameter that dictates not only the reaction rate but also the selectivity and final yield of the target compound. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis with confidence.
Section 1: Foundational Concepts: The Role of Temperature in Pyrimidine Synthesis
The synthesis of substituted pyrimidines, including this compound, typically proceeds through a nucleophilic aromatic substitution (SNAr) or a condensation-cyclization pathway. Temperature influences these reactions in several fundamental ways:
-
Reaction Kinetics: According to the Arrhenius equation, reaction rates increase exponentially with temperature. For slow reactions, increasing the temperature provides the necessary activation energy to accelerate the formation of the desired product.
-
Thermodynamic vs. Kinetic Control: Many reactions can yield multiple products. At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest (lowest activation energy). At higher temperatures, the reaction can shift to thermodynamic control, where the more stable product is favored, as there is enough energy to overcome higher activation barriers and reverse less favorable pathways. Optimizing temperature is key to isolating the desired isomer.
-
Side Reactions and Degradation: Excessive heat can be detrimental. It can provide the activation energy for undesired side reactions, such as dimerization, polymerization, or decomposition of starting materials, intermediates, and even the final product.[1] For instance, in reactions like the Pinner synthesis, thermally unstable intermediates can decompose if the temperature is not carefully controlled.[1]
-
Mechanism-Specific Effects: In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile on the pyrimidine ring to form a negatively charged intermediate known as a Meisenheimer complex.[2] Temperature affects the stability of this intermediate; higher temperatures can favor its formation and subsequent elimination of the leaving group.[3][4]
Understanding these principles is crucial for diagnosing issues and making informed decisions during the optimization process.
Section 2: Troubleshooting Guide
This section addresses common temperature-related issues in a direct question-and-answer format.
Question 1: My reaction shows very slow or no conversion to this compound, with a high percentage of unreacted starting material remaining after the recommended reaction time. What should I do?
Answer: This is a classic sign that the reaction lacks sufficient activation energy.
-
Immediate Cause: The reaction temperature is likely too low. The collision frequency and energy of the reactant molecules are insufficient to overcome the activation energy barrier for the rate-determining step.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Increase the reaction temperature in controlled increments (e.g., 10-15 °C). Monitor the reaction progress closely at each new setpoint using an appropriate analytical method like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6]
-
Verify Heat Transfer: Ensure efficient and uniform heating. For viscous reaction mixtures, increase the stirring speed to improve heat distribution. For larger-scale reactions, be aware that heating can be less uniform, and internal temperature probes are highly recommended over oil bath temperature readings.[7]
-
Consider Solvent Choice: The boiling point of your solvent limits the maximum achievable temperature at atmospheric pressure. If a significant temperature increase is needed, consider switching to a higher-boiling solvent. However, be aware that solvent polarity can also impact reaction rates.[5]
-
Catalyst Activity: If the reaction is catalyzed, ensure the catalyst is active. Some catalysts require a specific temperature to become fully active. Review the literature for your chosen catalyst system.
-
Question 2: My reaction is fast, but the final product has low purity with significant byproduct formation. How can I improve the selectivity?
Answer: This issue suggests that while the activation energy for the desired reaction is being met, so is the activation energy for one or more undesired side reactions.
-
Immediate Cause: The reaction temperature is likely too high, leading to a loss of selectivity or thermal degradation of the product. Common byproducts in pyrimidine synthesis can include Knoevenagel adducts or uncyclized intermediates.[1]
-
Troubleshooting Steps:
-
Systematic Temperature Reduction: Decrease the reaction temperature in 10-15 °C increments. This may slow the reaction rate, so you may need to increase the reaction time to achieve full conversion of the starting material. The goal is to find a "sweet spot" where the rate of the desired reaction is significantly faster than the rate of byproduct formation.
-
Identify Byproducts: Attempt to isolate and characterize the major byproducts using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). Understanding their structure can provide clues about the side reaction pathway (e.g., is it a self-condensation of a starting material? Is it a rearranged product?), which can help inform your optimization strategy.
-
Controlled Reagent Addition: If the reaction is highly exothermic, adding one of the reagents slowly at a lower temperature can help control the internal reaction temperature and prevent localized "hot spots" that promote side reactions.
-
Question 3: I am observing significant darkening or charring of the reaction mixture at higher temperatures, and the final product is discolored.
Answer: This indicates thermal decomposition of one or more components in your reaction mixture.
-
Immediate Cause: The set temperature exceeds the thermal stability threshold of your starting materials, reagents, solvent, or the this compound product itself.
-
Troubleshooting Steps:
-
Determine Thermal Stability: If possible, run a Thermogravimetric Analysis (TGA) on your starting materials and the purified product to determine their decomposition temperatures.[8][9] This provides a hard limit for your reaction temperature.
-
Reduce Temperature and Extend Time: The most straightforward solution is to run the reaction at a lower temperature for a longer period.
-
Inert Atmosphere: Thermal degradation is often oxidative.[10] Ensure your reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation, especially if heating for extended periods.
-
Purification of Reagents: Impurities in starting materials or solvents can sometimes catalyze decomposition at lower temperatures than expected. Ensure all reagents are of high purity.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting temperature-related issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature range for optimizing the synthesis of this compound? A1: Without a specific literature procedure, a logical starting point for many nucleophilic aromatic substitutions on pyrimidine rings is in the range of 80 °C to 100 °C.[5] Some reactions may proceed at room temperature, while others require reflux.[11][12] It is highly recommended to start an initial exploratory reaction around 80 °C and adjust based on the observed conversion and purity.
Q2: How should I design an experiment to efficiently screen for the optimal temperature? A2: A parallel synthesis approach is most efficient. If available, use a multi-well reaction block that allows you to run 4-6 reactions simultaneously under identical conditions (stirring, concentrations) but at different temperatures (e.g., 60 °C, 75 °C, 90 °C, 105 °C, 120 °C). Sample each reaction at set time points (e.g., 2h, 6h, 12h, 24h) and analyze by HPLC or LC-MS to determine the yield and purity profile for each temperature over time. This data will reveal the optimal temperature-time combination.
Q3: What analytical techniques are essential for monitoring reaction optimization? A3: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product. It's a fast way to determine if the reaction is progressing.[5]
-
High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the percentage of starting material, product, and any byproducts. This is crucial for accurately determining yield and purity at different temperatures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final, isolated product and for characterizing any major byproducts that are isolated.
Q4: What is the thermal stability of this compound? A4: The specific thermal stability is not widely published and should be determined experimentally. As a substituted diamino pyrimidine, it is expected to be a relatively stable aromatic compound. However, prolonged exposure to very high temperatures (>200-250 °C) could lead to degradation. A TGA analysis is the best method to determine its decomposition temperature and ensure that purification methods like distillation are appropriate.[9]
Section 4: Experimental Protocols
Protocol 4.1: Temperature Screening via Parallel Synthesis
-
Preparation: In separate, dry reaction vials equipped with stir bars, add the limiting starting material (e.g., a dichloropyrimidine precursor) and the appropriate solvent.
-
Reagent Addition: At room temperature, add the other reagents (e.g., dimethylamine) and any catalyst to each vial. Ensure all additions are consistent across all vials.
-
Setup: Securely cap the vials and place them in a pre-heated parallel synthesizer block with individual temperature control for each position. Set the desired temperatures for each reaction (e.g., 60, 80, 100, 120 °C).
-
Execution: Begin stirring at a consistent rate (e.g., 500 RPM) across all reactions.
-
Monitoring: At predetermined time intervals (e.g., 1, 4, 8, and 24 hours), carefully and quickly take a small aliquot from each reaction mixture.
-
Analysis: Quench the aliquots immediately (e.g., by diluting in a cold solvent). Analyze each quenched sample by HPLC or LC-MS to determine the relative percentages of starting material, product, and major impurities.
-
Data Compilation: Record the results in a table to compare yield and purity across different temperatures and times, allowing for identification of the optimal conditions.
Protocol 4.2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a TLC plate.
-
Spotting: Use a capillary tube to spot a small amount of your starting material solution on the origin (this is your reference). Next to it, spot a small amount of the reaction mixture. A "co-spot" (spotting the reaction mixture directly on top of the starting material spot) is also highly recommended.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The solvent level should be below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.
-
Interpretation: The disappearance of the starting material spot in the reaction lane and the appearance of a new spot (ideally, a single new spot) indicates the reaction is progressing. The co-spot helps to definitively identify the starting material spot in the reaction lane.
Section 5: Data Interpretation
Effective optimization relies on clear data presentation. The following table illustrates hypothetical results from a temperature screening experiment.
Table 1: Hypothetical Results of Temperature Optimization for this compound Synthesis
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Purity (%) | Major Impurity (%) | Observations |
| 60 | 24 | 45 | >98 | <1 | Very slow reaction |
| 80 | 24 | 95 | 97 | 1.5 | Good conversion, high purity |
| 100 | 12 | >99 | 96 | 2.5 | Optimal: Fast and high purity |
| 120 | 12 | >99 | 85 | 13 | Fast, but significant byproduct |
| 140 | 8 | >99 | 70 | 25 | Rapid reaction, mixture darkens |
Data is for illustrative purposes only.
Based on this hypothetical data, 100 °C for 12 hours represents the optimal balance of reaction speed and selectivity.
Section 6: References
-
BenchChem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives. BenchChem Technical Support.
-
Smith, M. B. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC, NIH.
-
BenchChem. (2025). Optimization of reaction conditions for pyrimidine-2,4-diamine synthesis. BenchChem Technical Support.
-
Liu, et al. (n.d.). Optimization of the reaction conditions. ResearchGate.
-
BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support.
-
ACS Omega. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Publications.
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 129.
-
I.R.I.S. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivati.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
-
StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
-
ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
-
Google Patents. (n.d.). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
-
ResearchGate. (n.d.). Solvent optimization for the synthesis of compound 4f under microwave irradiation conditions.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
-
Crow, J. M. (n.d.). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World.
-
PMC. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine.
-
PMC. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
-
Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
-
Organic Syntheses Procedure. (n.d.). bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate.
-
European Patent Office. (n.d.). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
-
MDPI. (2023). Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli.
-
ACS Publications. (2026). Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines.
-
ResearchGate. (2026). Synthesis, reactions, and applications of pyrimidine derivatives.
-
BenchChem. (2025). Improving the thermal stability of polymers derived from 2,4,6-Trimethylheptane-1,7-diamine. BenchChem Technical Support.
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
-
ChemScene. (n.d.). 6-Chloro-N2,N2,N4,N4-tetramethyl-2,4-pyrimidinediamine.
-
PubChem. (n.d.). N,N'-dibenzyl-6-methylpyrimidine-2,4-diamine.
-
University Digital Conservancy. (2023). Analytical Methods.
-
MDPI. (2024). Evaluation of Suitable Polymeric Matrix/Carriers during Loading of Poorly Water Soluble Drugs onto Mesoporous Silica: Physical Stability and In Vitro Supersaturation.
-
PubMed. (1999). Analysis of a Residual Diamine in a Pharmaceutical Polymer Using Solid Phase Extraction With Analysis by Gas Chromatography Mass Spectrometry.
-
PMC, NIH. (n.d.). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine.
-
Wikipedia. (n.d.). 2,4,6-Trimethylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. iris.uniroma1.it [iris.uniroma1.it]
minimizing side reactions during methylation of 2,4-diaminopyrimidine
Welcome to the technical resource hub for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diaminopyrimidine derivatives. The methylation of this scaffold is a cornerstone reaction for creating a vast array of biologically active molecules, particularly in the development of DHFR inhibitors and kinase inhibitors.[1][2][3][4] However, the multiple nucleophilic sites on the pyrimidine ring present significant challenges in achieving regioselectivity and avoiding unwanted side reactions.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges, minimize side reactions, and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of methylation on 2,4-diaminopyrimidine and what determines their reactivity?
The 2,4-diaminopyrimidine core possesses four potential sites for methylation: the two endocyclic (ring) nitrogens (N1 and N3) and the two exocyclic (amino group) nitrogens (N2 and N4). The relative nucleophilicity of these sites, and thus the reaction outcome, is a delicate balance of electronic and steric factors, heavily influenced by reaction conditions.
-
Endocyclic Nitrogens (N1 & N3): Generally, the ring nitrogens are more nucleophilic than the exocyclic amino groups. Protonation state is critical; in their neutral form, they are readily alkylated. The N1 position is often favored due to steric and electronic considerations.
-
Exocyclic Aminos (N2 & N4): These groups are less nucleophilic but can be methylated, especially under more forcing conditions or if the ring nitrogens are sterically hindered or electronically deactivated. Over-methylation often involves these sites.
The ultimate regioselectivity is governed by factors including the choice of base, solvent polarity, and temperature, which can shift the reaction between kinetic and thermodynamic control.[5]
Q2: What are the most common side reactions observed during the methylation of 2,4-diaminopyrimidine?
The two most prevalent side reactions are poor regioselectivity and over-methylation.
-
Poor Regioselectivity: This results in a mixture of N1, N3, and sometimes N2 or N4-methylated isomers, which are often difficult to separate due to their similar polarities. This is the most common challenge.
-
Over-methylation (Hypermethylation): This leads to the formation of di-, tri-, or even tetra-methylated products.[6][7] This occurs when the reaction is not carefully controlled, using an excess of the methylating agent or running the reaction for too long or at too high a temperature.
A third, less common issue is solvent participation, where highly reactive methylating agents might react with certain solvents (e.g., DMF) under specific conditions.
Q3: How do I choose the right methylating agent for my reaction?
The choice of methylating agent is a critical parameter that influences both reactivity and selectivity.[8] A balance must be struck between an agent reactive enough to proceed efficiently but not so reactive that it leads to poor selectivity and over-methylation.
| Methylating Agent | Relative Reactivity | Selectivity Profile & Comments | Safety Considerations |
| Iodomethane (MeI) | High | Highly reactive, often leading to a mixture of products and over-methylation if not controlled. A classic SN2 reagent. | Toxic, volatile, and a suspected carcinogen. Must be handled in a well-ventilated fume hood with appropriate PPE. |
| Dimethyl Sulfate (DMS) | Very High | More reactive than MeI and can be less selective. Effective for methylating less reactive sites.[9] | Extremely toxic and corrosive. A potent carcinogen. Requires extreme caution and specialized handling procedures. |
| Methyl Triflate (MeOTf) | Extremely High | One of the most powerful methylating agents. Its high reactivity often results in poor selectivity.[10] | Highly corrosive and toxic. Reacts violently with water. Must be handled with extreme care. |
| Diazomethane (CH₂N₂) | Moderate | Can be effective for selective methylation of acidic protons but is generally not used for amines due to safety concerns. | Explosive, toxic, and carcinogenic. Generated in situ and requires specialized equipment and expertise. |
| (Trimethylsilyl)diazomethane | Moderate | A safer alternative to diazomethane for some applications, but its use in N-methylation of pyrimidines is less common. | Toxic. Less explosive than diazomethane but still requires careful handling. |
Expert Insight: For initial trials, Iodomethane (MeI) is often the starting point due to its well-understood reactivity. However, achieving high selectivity typically requires significant optimization or the use of protecting groups.
Visualizing the Challenge: Potential Methylation Pathways
The diagram below illustrates the competitive nature of the methylation reaction on the 2,4-diaminopyrimidine scaffold.
Caption: Competing pathways in the methylation of 2,4-diaminopyrimidine.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction is under kinetic control: High temperature or a highly reactive methylating agent favors the fastest-forming product, not necessarily the most stable one. 2. Multiple sites are deprotonated: A strong, non-selective base can generate multiple nucleophilic species. 3. Solvent effects: The solvent may not adequately differentiate the nucleophilicity of the nitrogen atoms.[11] | 1. Lower the reaction temperature: Try running the reaction at 0 °C or even -20 °C to favor thermodynamic control. 2. Use a milder base: Switch from a strong base like NaH to a weaker inorganic base like K₂CO₃ or Cs₂CO₃. 3. Change the solvent: Screen solvents like THF, Acetonitrile, and DMF. Polar aprotic solvents often perform well.[5] 4. Implement a protecting group strategy: This is the most robust solution. Protect one or more sites to direct methylation unequivocally (See Protocol 2). |
| Significant Over-methylation | 1. Excess methylating agent: Stoichiometry is greater than 1:1. 2. Reaction time is too long: The initial product continues to react. 3. High temperature: Increased reaction rate leads to multiple additions. | 1. Use precise stoichiometry: Add exactly 1.0 equivalent of the methylating agent. Use a syringe pump for slow, controlled addition. 2. Monitor the reaction closely: Use TLC or LC-MS to track the consumption of starting material and stop the reaction as soon as it is complete. 3. Reduce reaction temperature: As with regioselectivity, lower temperatures slow down the rate of the secondary methylation reaction. |
| Low or No Yield | 1. Insufficiently strong base: The pyrimidine nitrogens are not being deprotonated. 2. Poor quality reagents: Methylating agent has decomposed; solvent is not anhydrous. 3. Steric hindrance: The target site is sterically inaccessible on your specific substrate. | 1. Increase base strength: If using K₂CO₃ with no success, consider a stronger base like NaH or KHMDS (use with caution to avoid selectivity issues). 2. Verify reagent quality: Use freshly opened, anhydrous solvents. Titrate the base if necessary. Use a fresh bottle of the methylating agent. 3. Increase temperature: Cautiously increase the temperature in increments (e.g., from room temp to 40 °C, then 60 °C) while monitoring for side product formation. |
| Difficulty Purifying Product | 1. Similar polarity of isomers: N1 and N3 isomers often have very similar Rf values. 2. Product instability: The product may be degrading on the silica gel column. | 1. Optimize chromatography: Use a high-performance silica or a different stationary phase (e.g., alumina, C18). Try a very shallow solvent gradient. 2. Consider crystallization: If the product is a solid, attempt to crystallize it from a suitable solvent system to isolate the desired isomer. 3. Use a protecting group: A protecting group can drastically change the polarity of the molecule, making separation of the protected intermediate easier, followed by a clean deprotection step. |
Experimental Protocols & Workflows
Workflow for Optimizing Methylation
Before beginning, a logical workflow can save significant time and resources.
Sources
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. allergyresearchgroup.com [allergyresearchgroup.com]
- 7. A Look at Overmethylation | Designs for Health [casi.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Handling N4,N4,6-trimethylpyrimidine-2,4-diamine
Topic: Overcoming Hygroscopic Issues & Stabilization Protocols
Status: Active | Tier: Level 3 (Senior Scientist Support)[1]
Core Technical Analysis: Why is this happening?
User Query: "Why does my N4,N4,6-trimethylpyrimidine-2,4-diamine sample turn into a gum/oil upon exposure to air?"
Scientist's Diagnostic: The hygroscopicity of This compound is not an accident; it is a direct consequence of its molecular geometry and electronic structure.[1] You are dealing with a pyrimidine base that possesses high electron density.[1]
-
The "Electron Sponge" Effect: The dimethylamino group at the N4 position is a strong electron-donating group (EDG). It pushes electron density into the pyrimidine ring.
-
H-Bond Acceptors: This increased density makes the ring nitrogens (N1 and N3) highly basic and aggressive hydrogen-bond acceptors.[1]
-
H-Bond Donors: The primary amine at position 2 provides protons for hydrogen bonding.[1]
When exposed to atmospheric moisture, the molecule rapidly forms a network of hydrogen bonds with water molecules. If the crystal lattice energy is low (common in free bases), the energy gain from solvation by atmospheric water exceeds the lattice energy, leading to deliquescence (dissolving in its own absorbed water).
Immediate Troubleshooting Protocols (Triage)
Workflow: Recovering "Wet" Samples
Use this protocol if your material has already absorbed moisture and appears sticky or clumped.
-
Do NOT Heat Directly: Heating a wet amine often leads to oxidation (discoloration) before drying, as water lowers the activation energy for oxidative degradation.[1]
-
Solvent Azeotrope Method:
-
Dissolve the wet material in Anhydrous Ethanol or Toluene .
-
Rotary evaporate at moderate vacuum (40°C bath).[1]
-
The solvent forms an azeotrope with the water, carrying it off more effectively than heat alone.
-
-
Vacuum Desiccation:
-
Place the resulting solid in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) for 24 hours. Silica gel is often too weak for this compound.[1]
-
Visual Guide: Moisture Mitigation Workflow
Caption: Workflow for handling and recovering hygroscopic pyrimidine derivatives. Note the critical "Rescue" path using azeotropic distillation.
The Permanent Fix: Salt Selection Strategy
User Query: "I need a solid form that is stable on the benchtop. The free base is unmanageable."
Scientist's Solution: You must convert the free base into a salt. The hygroscopicity of the salt is usually significantly lower because the ionic lattice is stronger and the "problematic" basic nitrogens are protonated, blocking their ability to accept H-bonds from water [1].
Salt Selection Matrix
Based on the pKa of aminopyrimidines (typically pKa ~7.0–7.5), here are the recommended counterions.
| Counterion | Salt Form | Hygroscopicity Risk | Notes |
| Methanesulfonic Acid | Mesylate | Low (Recommended) | Mesylates often pack very tightly, excluding water.[1] Widely used for pyrimidine drugs (e.g., Imatinib) [2].[1] |
| Hydrochloric Acid | Hydrochloride | Moderate/High | HCl salts of pyrimidines can form hydrates easily.[1] Risk of deliquescence if excess HCl is trapped.[1] |
| Succinic Acid | Succinate | Low | Good for forming stable, non-hygroscopic crystals.[1] May require 1:1 or 1:2 stoichiometry.[1] |
| Fumaric Acid | Fumarate | Low | High melting point usually correlates with low hygroscopicity.[1] |
Experimental Protocol: Mesylate Salt Formation
-
Dissolve 1.0 eq of this compound in Isopropyl Acetate (IPAc) (5 vol).
-
Cool to 0–5°C.
-
Slowly add 1.05 eq of Methanesulfonic acid (diluted in IPAc).
-
Allow to crystallize for 4 hours.
-
Filter under N₂ blanket.[1]
-
Dry at 50°C under vacuum.
Analytical Challenges & FAQs
Q: My HPLC assay results are inconsistent (95% to 102%). Is the compound degrading? A: Likely not. You are probably weighing "water" as "compound."[1]
-
The Error: If the powder absorbs 5% water weight during weighing, you will weigh 100mg of powder but only deliver 95mg of API to the flask. Your assay will appear low.[1]
-
The Fix:
Q: How do I measure the Critical Relative Humidity (CRH)? A: You need to run a Dynamic Vapor Sorption (DVS) isotherm.
-
Step 1: Dry sample to 0% RH.[1]
-
Step 2: Ramp humidity in 10% increments (0% → 90% RH).[1]
-
Step 3: Measure mass change.[1]
-
Step 4: The point where mass increases exponentially is your CRH. Store the material at least 10% RH below this number [3].
Visual Guide: Salt Selection Logic
Caption: Decision tree for selecting a counterion to stabilize hygroscopic pyrimidine bases.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]
-
Elder, D. P., et al. (2010).[1] "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 99(7), 2948-2961.[1]
-
Newman, A. W., & Reutzel-Edens, S. M. (2022).[1] "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials."[1][2][3] Pharmaceutical Development and Technology.
-
Airaksinen, S., et al. (2005).[1][4] "Role of Water in the Physical Stability of Solid Dosage Formulations." Journal of Pharmaceutical Sciences.
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of N4,N4,6-trimethylpyrimidine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4,N4,6-trimethylpyrimidine-2,4-diamine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. Infrared spectroscopy is a powerful analytical technique for the structural elucidation of such molecules. It provides a unique "fingerprint" based on the vibrational modes of the molecule's functional groups. This guide will dissect the IR spectrum of the title compound, drawing comparisons with pyrimidine, 2,4-diaminopyrimidine, and 4-methylpyrimidine to highlight the influence of its specific substitution pattern on the vibrational frequencies.
Molecular Structure and Key Functional Groups
To understand the IR spectrum, it is essential to first visualize the molecular structure and identify the key functional groups that will give rise to characteristic absorption bands.
Figure 1: Molecular structure of this compound with key functional groups.
The key functional groups in this compound that will be analyzed in the IR spectrum are:
-
Primary Amine (NH2): Located at the C2 position.
-
Tertiary Amine (N(CH3)2): Located at the C4 position.
-
Methyl Group (CH3): One attached to the C6 position and two to the exocyclic nitrogen at C4.
-
Pyrimidine Ring: The core aromatic heterocycle.
Interpreting the Spectrum: A Comparative Analysis
Table 1: Predicted Characteristic IR Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450 - 3300 | Medium | Asymmetric & Symmetric N-H Stretching | Primary Amine (NH₂) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching | Pyrimidine Ring |
| 2960 - 2850 | Medium | Aliphatic C-H Stretching | Methyl (CH₃) Groups |
| ~1650 | Strong | N-H Scissoring (Bending) | Primary Amine (NH₂) |
| 1600 - 1550 | Strong | C=N and C=C Stretching | Pyrimidine Ring |
| 1470 - 1430 | Medium | C-H Asymmetric Bending | Methyl (CH₃) Groups |
| ~1370 | Medium-Weak | C-H Symmetric Bending (Umbrella) | Methyl (CH₃) Groups |
| 1350 - 1200 | Strong | Aromatic C-N Stretching | Pyrimidine Ring & Amines |
| 1250 - 1000 | Medium | Aliphatic C-N Stretching | N(CH₃)₂ Group |
| 900 - 650 | Broad, Medium | N-H Wagging | Primary Amine (NH₂) |
Comparison with Alternative Compounds
To understand the significance of each functional group's contribution to the spectrum of this compound, we will compare its predicted spectrum with the experimental spectra of pyrimidine, 2,4-diaminopyrimidine, and 4-methylpyrimidine.
Table 2: Comparative IR Data of Pyrimidine and its Derivatives (cm⁻¹)
| Vibrational Mode | Pyrimidine | 2,4-Diaminopyrimidine | 4-Methylpyrimidine | Predicted this compound |
| N-H Stretching | - | ~3450, ~3330[1] | - | 3450 - 3300 |
| Aromatic C-H Stretching | ~3050 | ~3100 | ~3040 | 3100 - 3000 |
| Aliphatic C-H Stretching | - | - | ~2980, ~2930 | 2960 - 2850 |
| N-H Bending | - | ~1642[1] | - | ~1650 |
| Ring C=N, C=C Stretching | ~1570, ~1465, ~1400[2] | ~1642, ~1581, ~1551[1] | ~1590, ~1550, ~1480 | 1600 - 1550 |
| CH₃ Bending | - | - | ~1450, ~1380 | 1470 - 1430, ~1370 |
| Aromatic C-N Stretching | ~1300 - 1000 | ~1300 - 1000 | ~1300 - 1000 | 1350 - 1200 |
| Aliphatic C-N Stretching | - | - | - | 1250 - 1000 |
Analysis of Spectral Differences
-
N-H Vibrations: The most prominent difference is the presence of N-H stretching and bending vibrations in 2,4-diaminopyrimidine and our target molecule, which are absent in pyrimidine and 4-methylpyrimidine. The presence of two distinct N-H stretching bands (asymmetric and symmetric) is a clear indicator of a primary amine.[3] this compound will exhibit these bands due to the NH₂ group at the C2 position.
-
C-H Stretching: All three substituted pyrimidines show aliphatic C-H stretching bands from their methyl groups, which are absent in the parent pyrimidine.[4][5] this compound will have a more complex C-H stretching region due to the presence of three methyl groups.
-
Ring Vibrations: The substitution pattern significantly influences the pyrimidine ring's C=N and C=C stretching frequencies. The amino and methyl groups are electron-donating, which can affect the bond strengths within the ring and shift these absorption bands. Generally, C=N stretching in aromatic systems is observed in the 1525-1575 cm⁻¹ range.[6]
-
C-N Stretching: The presence of exocyclic C-N bonds in the amino-substituted pyrimidines introduces strong C-N stretching bands. Aromatic C-N stretching typically appears between 1200 to 1350 cm⁻¹.[7] The N,N-dimethylamino group in our target molecule will also contribute with aliphatic C-N stretching bands in the 1000 to 1250 cm⁻¹ region.[7]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure the accurate characterization of this compound, the following protocol for Fourier-Transform Infrared (FT-IR) spectroscopy is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Sources
Comparative Guide: UV-Vis Absorption Maxima of N4,N4,6-Trimethylpyrimidine-2,4-diamine
Executive Summary & Compound Identity
N4,N4,6-trimethylpyrimidine-2,4-diamine (IUPAC: 2-Amino-4-(dimethylamino)-6-methylpyrimidine) is a critical pyrimidine scaffold used primarily as an intermediate in the synthesis of Tissue Transglutaminase (TG2) inhibitors (e.g., TG53 analogs) and as a metabolite of the rodenticide Crimidine.
Accurate UV-Vis characterization of this compound is essential for:
-
Purity Profiling: Distinguishing the target amine from its chloro-precursor (Crimidine) and des-methyl analogs.
-
Reaction Monitoring: Tracking the nucleophilic substitution of the 4-chloro group during synthesis.
-
PK/PD Studies: Quantifying concentration in biological matrices where solvatochromic shifts may occur.
Chemical Identity Table
| Property | Detail |
| Common Name | This compound |
| IUPAC Name | 2-Amino-4-(dimethylamino)-6-methylpyrimidine |
| Molecular Formula | |
| Molecular Weight | 152.20 g/mol |
| Key Structural Feature | Pyrimidine ring with electron-donating amines at C2 (primary) and C4 (tertiary), plus a methyl at C6.[1][2] |
Comparative Spectral Analysis
To understand the UV-Vis performance of this compound, it must be benchmarked against its structural "neighbors." The N4-dimethylation induces a bathochromic (red) shift relative to the parent diamine due to the stronger electron-donating capability of the dimethylamino group compared to a primary amine.
Comparison with Structural Alternatives
| Compound | Structure Description | Spectral Characteristics | |
| Target: N4,N4,6-Trimethyl | 2- | ~282 - 288 nm (Primary)~235 nm (Secondary) | Bathochromic Shift: The tertiary amine at C4 stabilizes the excited state |
| Alternative A: 2,4-Diamino-6-methylpyrimidine | 2- | 274 nm | Baseline: The parent compound. Lacks the inductive (+I) stabilization of the N-methyl groups. |
| Alternative B: Minoxidil | 2,4-Diamino-6-piperidinyl-3-oxide | 230, 261, 285 nm | N-Oxide Effect: The N-oxide introduces a distinct multi-peak fingerprint. Used here to illustrate how oxidation status alters the pyrimidine chromophore. |
| Alternative C: Crimidine | 2-Cl, 4- | ~260 nm | Synthetic Precursor: The presence of the electron-withdrawing Chlorine at C2 (vs. Amino) causes a hypsochromic (blue) shift. This difference allows UV monitoring of the Cl |
Scientific Insight: The substitution of a primary amino group (
) with a dimethylamino group () at the 4-position increases the electron density in the pyrimidine ring. This raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO (Lowest Unoccupied Molecular Orbital), narrowing the energy gap ( ) and resulting in a red shift of the absorption maximum.
Experimental Protocol: Self-Validating Determination
Since specific literature values can vary by solvent and pH, the following protocol ensures an authoritative determination of
Reagents & Equipment[4][5]
-
Analyte: this compound (>98% purity).
-
Solvents: Methanol (HPLC Grade), 0.1 M HCl, 0.1 M NaOH.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth
1 nm). -
Quartz Cuvettes: 1 cm path length (matched pair).
Step-by-Step Methodology
Phase 1: Stock Solution Preparation
-
Weigh accurately 1.52 mg of the target compound.
-
Dissolve in 100 mL of Methanol to create a 100
M ( M) stock solution. -
Validation Check: Sonicate for 5 minutes to ensure complete dissolution. Inspect for particulates.
Phase 2: Scan & Linearity (The "Self-Check")
-
Baseline Correction: Run a blank scan with pure Methanol from 200–400 nm.
-
Spectral Scan: Scan the 100
M stock. Identify the primary peak ( ).-
Expected Range: 280–290 nm.
-
Absorbance Target: If
, dilute 1:1 with Methanol.
-
-
Linearity Dilution Series: Prepare 10, 25, 50, and 75
M standards from the stock. -
Measurement: Record Absorbance at
for each. -
Calculation: Plot Absorbance vs. Concentration. Calculate
using Beer-Lambert Law ( ).-
Acceptance Criteria:
.
-
Phase 3: pH Dependence (Solvatochromism)
Pyrimidines are basic (
-
Acidic Scan: Dilute stock 1:10 into 0.1 M HCl . Scan.
-
Result: Protonation at N1/N3 typically causes a slight red shift and hyperchromic effect (increased intensity).
-
-
Basic Scan: Dilute stock 1:10 into 0.1 M NaOH . Scan.
-
Result: Ensures the neutral species is observed (or anionic if acidic protons exist, though unlikely for this structure).
-
Experimental Workflow Diagram
Caption: Logical workflow for the spectrophotometric characterization of aminopyrimidines, ensuring data validity through absorbance limits and pH controls.
Synthesis & Metabolic Context
Understanding the origin of this compound aids in interpreting impurities in the UV spectrum. It is often generated via nucleophilic aromatic substitution (
Caption: Synthetic pathway from Crimidine. The shift in
References
-
Tissue Transglutaminase Inhibitors (TG53 Analogs)
-
Source: Yakubov, B., et al. (2014). "Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction."[3] PLOS ONE.
- Relevance: Identifies N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine as a key structural analog (Compound S1), confirming the stability and synthesis of the core scaffold.
-
URL:[Link]
-
-
Pyrimidine Spectral Data (NIST)
-
Crimidine (Precursor)
- Source: PubChem Compound Summary for CID 10813, Crimidine.
- Relevance: details the 2-chloro precursor properties for differential analysis.
-
URL:[Link]
-
UV-Vis Protocol Validation
- Source: Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights.
- Relevance: Standardizes the pH-dependent spectral shift methodology.
-
URL:[Link]
Sources
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling N4,N4,6-trimethylpyrimidine-2,4-diamine
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like N4,N4,6-trimethylpyrimidine-2,4-diamine, for which specific safety data may not be extensively available, requires a meticulous and informed approach to personal protection. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), ensuring that your work is not only groundbreaking but also fundamentally safe. The recommendations herein are synthesized from the safety profiles of structurally analogous pyrimidine diamines and established principles of laboratory safety.
Hazard Analysis: Understanding the Risks of Substituted Pyrimidine Diamines
-
Skin and Eye Irritation: Direct contact with the skin or eyes is likely to cause irritation, which can range from mild to severe.[1][2]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of the compound, particularly in powdered form, may be harmful.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe handling.
The Core Ensemble: Foundational PPE for Laboratory Operations
For any work involving this compound, a baseline of PPE is mandatory to mitigate the primary risks of exposure.
Eye and Face Protection: Your First Line of Defense
Chemical splash goggles are essential to protect the eyes from accidental splashes of solutions or contact with airborne particles.[3] In situations with a higher risk of splashing, such as when transferring large volumes of solutions or during vigorous reactions, a face shield worn over safety goggles provides an additional layer of protection for the entire face.[3]
Skin Protection: Beyond the Lab Coat
-
Gloves: Chemical-resistant gloves are critical. Nitrile gloves are a suitable choice for general handling, providing good resistance to a range of chemicals.[3] It is imperative to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected. For prolonged operations or when handling concentrated solutions, consider double-gloving or using gloves with a longer cuff.
-
Laboratory Coat: A properly fitting, buttoned lab coat made of a material like Nomex® or cotton should be worn at all times to protect the skin and personal clothing from contamination.[3]
Respiratory Protection: A Risk-Based Approach
The need for respiratory protection is determined by the specific procedure and the potential for generating airborne particles or aerosols.
-
Low-Risk Operations: For tasks with a low likelihood of aerosolization, such as weighing small quantities in a ventilated enclosure, respiratory protection may not be required.
-
High-Risk Operations: When handling larger quantities of the solid, or when there is a potential for dust generation (e.g., during transfers or sonication), a NIOSH-approved respirator is necessary.[4] The type of respirator should be selected based on a formal risk assessment.
The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing (in ventilated enclosure) | Safety Goggles | Nitrile Gloves | Lab Coat | Generally not required |
| Solution Preparation (small scale) | Safety Goggles | Nitrile Gloves | Lab Coat | Generally not required |
| Chemical Reactions (benchtop) | Safety Goggles & Face Shield | Nitrile Gloves (double-glove) | Lab Coat | Recommended if heating or potential for aerosolization |
| Large-Scale Handling/Transfers | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat | NIOSH-approved respirator required |
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling of this compound extends beyond personal protection to include robust operational and disposal protocols.
Prudent Practices for Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]
-
Avoid Dust Formation: Take care to minimize the generation of dust when handling the solid material.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7]
Spill Management
In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer. Small spills of solid material can be carefully swept up, avoiding dust generation, and placed in a sealed container for disposal. Liquid spills should be absorbed with an inert material. Always wear the appropriate PPE during cleanup.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Workflow for PPE Selection
The selection of appropriate PPE is a dynamic process that should be re-evaluated for each new experiment or change in procedure. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A workflow for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.
References
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
Szabo-Scandic. 6-Chloro-pyrimidine-2,4-diamine Safety Data Sheet. [Link]
-
American Chemistry Council. Protective Equipment. [Link]
-
Loba Chemie. PYRIMIDINE 99% MSDS. [Link]
-
ACS Material. PPE and Safety for Chemical Handling. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
